Product packaging for 2-Cyclohexyl-3-phenylpropanoic acid(Cat. No.:CAS No. 5638-33-5)

2-Cyclohexyl-3-phenylpropanoic acid

Cat. No.: B1657360
CAS No.: 5638-33-5
M. Wt: 232.32 g/mol
InChI Key: JRILKALTDODAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclohexyl-3-phenylpropanoic acid is an organic compound with the molecular formula C 15 H 20 O 2 and a molecular weight of 232.32 g/mol . It features a chiral center at the 2-position of the propanoic acid chain, connecting a cyclohexyl group and a 3-phenylpropyl moiety, as defined by its SMILES string C1CCC(CC1)C(CC2=CC=CC=C2)C(=O)O . This structure confers specific physicochemical properties, including a topological polar surface area of 37.3 Ų and a calculated LogP (XLogP3) value of 4.5, indicating significant hydrophobicity . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Its structural features make it a valuable intermediate in organic synthesis and medicinal chemistry research. Chemically, it serves as a versatile building block for the synthesis of more complex molecules, particularly those requiring a chiral, hydrophobic scaffold. Researchers can utilize it in the exploration of structure-activity relationships (SAR), especially in the development of pharmacologically active agents. Structurally related α-substituted phenylpropanoic acids have been investigated as agonists for nuclear receptors like PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), highlighting the potential of this chemical class in probing biological pathways . Researchers are encouraged to use this compound to develop novel synthetic methodologies and to investigate new chemical spaces in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1657360 2-Cyclohexyl-3-phenylpropanoic acid CAS No. 5638-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRILKALTDODAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5638-33-5
Record name NSC31604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-3-phenylpropanoic Acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). A prominent member of this class is Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid. The structural analog, 2-Cyclohexyl-3-phenylpropanoic acid, represents an interesting scaffold for further investigation due to the potential for altered pharmacokinetic and pharmacodynamic properties conferred by the cyclohexyl moiety. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its structural analogs. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Core Compound Profile

Compound Name This compound
IUPAC Name This compound[1]
Synonyms NSC 31604, FAA63833[1]
Molecular Formula C₁₅H₂₀O₂[1]
Molecular Weight 232.32 g/mol [1]
CAS Number 5638-33-5[1]
Chemical Structure this compound structure

Potential Biological Targets and Signaling Pathways

Based on the structural similarity to other 2-arylpropanoic acids, the primary potential biological targets for this compound and its analogs are the cyclooxygenase (COX) enzymes and G-protein coupled receptor 120 (GPR120).

Cyclooxygenase (COX) Inhibition

The mechanism of action for most NSAIDs involves the inhibition of COX enzymes, which exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. Inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while inhibition of COX-1 can lead to gastrointestinal side effects.

COX_Signaling_Pathway PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates Membrane Membrane Phospholipids Membrane->PLA2 Activation COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins GI_Protection GI Mucosal Protection Prostacyclin->GI_Protection Platelet Platelet Aggregation Thromboxane->Platelet Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs 2-Cyclohexyl-3-phenylpropanoic acid analogs Analogs->COX1 Inhibition Analogs->COX2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition.

GPR120 Agonism

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids. It is involved in various physiological processes, including glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses. Agonism of GPR120 has emerged as a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.

GPR120_Signaling_Pathway Analogs 2-Cyclohexyl-3-phenylpropanoic acid analogs GPR120 GPR120 (FFAR4) Analogs->GPR120 Activation Gq11 Gαq/11 GPR120->Gq11 Activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC GLP1 GLP-1 Secretion Ca_Release->GLP1 TAB1 TAB1 Beta_Arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits NFkB NF-κB Pathway TAK1->NFkB Inflammation_Inhibition Inhibition of Inflammation NFkB->Inflammation_Inhibition Leads to

Caption: GPR120 Signaling Pathways and Potential Agonist Action.

Quantitative Biological Data

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Selected COX Inhibitors
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Non-Selective
Ibuprofen13[2]370[2]0.035
Indomethacin0.018[3]0.026[3]0.69
Diclofenac0.004[3]0.0013[3]3.08
COX-2 Selective
Celecoxib>1000.04[4]>2500
Rofecoxib>1000.018[2]>5555
Valdecoxib140[5]0.005[5]28000
Table 2: In Vitro Agonist Activity (EC₅₀) of Selected GPR120 Agonists
CompoundHuman GPR120 EC₅₀ (nM)Mouse GPR120 EC₅₀ (nM)Assay Type
TUG-89143.7[6]-Calcium Flux
GW95081000-10000[7]-SRE-luc Reporter
Compound 14d-83.2[6]Calcium Flux
Compound II215[8]-Not Specified

Experimental Protocols

Synthesis of this compound (General Procedure)

A general synthetic route to 2-arylpropanoic acids can be adapted for the synthesis of this compound. One common approach involves the mono-α-methylation of an arylacetonitrile followed by hydrolysis. A detailed protocol for a similar synthesis is provided in Organic Syntheses.

Synthesis_Workflow Start Cyclohexylacetonitrile Step1 Deprotonation (e.g., NaH, LDA) Start->Step1 Intermediate1 Carbanion Intermediate Step1->Intermediate1 Step2 Alkylation (Benzyl bromide) Intermediate1->Step2 Intermediate2 2-Cyclohexyl-3-phenylpropanenitrile Step2->Intermediate2 Step3 Hydrolysis (e.g., aq. NaOH, heat) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General Synthetic Workflow for this compound.

In Vitro COX Inhibition Assay (ELISA-based)

This protocol describes a method to determine the inhibitory activity of test compounds against COX-1 and COX-2 by measuring the production of prostaglandin E₂ (PGE₂).

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • PGE₂ ELISA kit

  • 96-well microplates

Procedure:

  • Prepare solutions of test compounds at various concentrations.

  • In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (COX-1 or COX-2).

  • Add the test compound or vehicle (DMSO) to the respective wells and pre-incubate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., 1 N HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro GPR120 Agonist Assay (Calcium Flux)

This protocol outlines a method to assess the agonist activity of test compounds at the GPR120 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing human or mouse GPR120 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • A reference agonist (e.g., TUG-891)

  • A fluorescence plate reader with an injection system

Procedure:

  • Plate the GPR120-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 1 hour at 37°C).

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

  • After the response to the test compound has been measured, a maximal concentration of a reference agonist can be added to determine the maximal response.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Determine the EC₅₀ value by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its structural analogs represent a promising area for further research in the development of novel anti-inflammatory and metabolic disease therapeutics. While direct biological activity data for the parent compound is limited, the established pharmacology of related 2-arylpropanoic acids suggests that COX and GPR120 are highly probable targets. The experimental protocols and comparative data provided in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to explore the impact of the cyclohexyl moiety and other structural modifications on potency, selectivity, and pharmacokinetic properties.

References

Synthesis of 2-Cyclohexyl-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-cyclohexyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via the alkylation of a phenylacetic acid derivative. Included are tabulated physicochemical and representative experimental data, along with diagrams illustrating the synthetic workflow and the proposed reaction mechanism. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a carboxylic acid derivative featuring both a cyclohexyl and a phenyl moiety. This unique structural combination imparts specific physicochemical properties that are of interest in the development of novel therapeutic agents and functional materials. The strategic placement of the bulky cyclohexyl group at the alpha position to the carboxylic acid can influence the molecule's conformation and its interaction with biological targets. This guide details a robust and accessible synthetic strategy for the preparation of this compound, focusing on the alkylation of a suitable phenylacetic acid precursor.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the esterification of 3-phenylpropanoic acid to protect the carboxylic acid functionality. The resulting ester is then subjected to α-alkylation using a strong base to generate an enolate, followed by reaction with a cyclohexyl halide. The final step is the saponification of the ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Esterification of 3-Phenylpropanoic Acid

Materials:

  • 3-Phenylpropanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents (e.g., diethyl ether)

Procedure:

  • To a solution of 3-phenylpropanoic acid (1 equivalent) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (catalytic amount, ~1-2 mol%) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford methyl 3-phenylpropanoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: α-Alkylation of Methyl 3-Phenylpropanoate

Materials:

  • Methyl 3-phenylpropanoate

  • Lithium diisopropylamide (LDA) solution in THF

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Organic solvents (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 3-phenylpropanoate (1 equivalent) in anhydrous THF is added dropwise to a freshly prepared solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The resulting enolate solution is stirred at -78 °C for 1 hour.

  • Cyclohexyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, methyl 2-cyclohexyl-3-phenylpropanoate, is purified by column chromatography on silica gel.

Step 3: Saponification of Methyl 2-Cyclohexyl-3-phenylpropanoate

Materials:

  • Methyl 2-cyclohexyl-3-phenylpropanoate

  • Lithium hydroxide or Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Organic solvents (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl 2-cyclohexyl-3-phenylpropanoate (1 equivalent) in a mixture of THF and water, is added lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5638-33-5PubChem[1]
Molecular Formula C₁₅H₂₀O₂PubChem[1]
Molecular Weight 232.32 g/mol PubChem[1]
Melting Point 71 °CBiosynth[2]
XLogP3 4.5PubChem[1]
Representative Experimental Data (Hypothetical)
StepStarting MaterialReagentsProductYield (%)Purity (%)
1 3-Phenylpropanoic acidMethanol, H₂SO₄Methyl 3-phenylpropanoate>95~98 (by NMR)
2 Methyl 3-phenylpropanoateLDA, Cyclohexyl bromideMethyl 2-cyclohexyl-3-phenylpropanoate75-85>95 (by GC-MS)
3 Methyl 2-cyclohexyl-3-phenylpropanoateLiOH, H₂O/THFThis compound85-95>99 (by HPLC)

Visualizations

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Saponification 3-Phenylpropanoic_acid 3-Phenylpropanoic Acid Methyl_3-phenylpropanoate Methyl 3-phenylpropanoate 3-Phenylpropanoic_acid->Methyl_3-phenylpropanoate MeOH, H₂SO₄ (cat.) Methyl_2-cyclohexyl-3-phenylpropanoate Methyl 2-cyclohexyl-3-phenylpropanoate Methyl_3-phenylpropanoate->Methyl_2-cyclohexyl-3-phenylpropanoate 1. LDA, THF, -78°C 2. Cyclohexyl bromide 2-Cyclohexyl-3-phenylpropanoic_acid This compound Methyl_2-cyclohexyl-3-phenylpropanoate->2-Cyclohexyl-3-phenylpropanoic_acid LiOH, H₂O/THF

Caption: Synthetic workflow for this compound.

Alkylation_Mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation Ester Methyl 3-phenylpropanoate Enolate Lithium Enolate Ester->Enolate Deprotonation LDA LDA LDA->Enolate Alkylated_ester Methyl 2-cyclohexyl-3-phenylpropanoate Enolate->Alkylated_ester SN2 Attack Cyclohexyl_bromide Cyclohexyl Bromide Cyclohexyl_bromide->Alkylated_ester

Caption: Mechanism of the α-alkylation step.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for both academic and industrial research settings. The provided data and visualizations offer a clear and concise overview of the synthesis, which should aid researchers in the successful production of this valuable compound for further investigation and application.

References

Unraveling the Mechanism of Action of 2-Cyclohexyl-3-phenylpropanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of 2-Cyclohexyl-3-phenylpropanoic acid. Extensive searches of chemical and biological databases have not yielded studies that elucidate its molecular targets, delineate its engagement with cellular signaling pathways, or provide quantitative data regarding its biological activity. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and signaling pathway diagrams, as initially requested, is not feasible at this time.

While direct information is absent, the structural characteristics of this compound, which features a phenylpropanoic acid core with a cyclohexyl substitution, allow for preliminary hypotheses regarding its potential biological activities based on the known mechanisms of structurally analogous compounds. This report will briefly touch upon these potential, yet unverified, mechanisms to provide a starting point for future research.

Potential, Unverified Mechanisms of Action Based on Structural Analogs:

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Derivatives of phenylpropanoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a target for anti-inflammatory drug development.

Hypothetical Signaling Pathway for cPLA2α Inhibition:

cPLA2a_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell Stimulus e.g., Cytokines, Growth Factors Receptor Cell Surface Receptor Stimulus->Receptor cPLA2a_inactive Inactive cPLA2α Receptor->cPLA2a_inactive Activates cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Membrane Membrane Phospholipids cPLA2a_active->Membrane Hydrolyzes AA Arachidonic Acid Membrane->AA Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes AA->Prostaglandins_Leukotrienes Metabolized by COX/LOX Inflammation Inflammatory Response Prostaglandins_Leukotrienes->Inflammation 2_Cyclohexyl_3_phenylpropanoic_acid This compound (Hypothetical Inhibitor) 2_Cyclohexyl_3_phenylpropanoic_acid->cPLA2a_active Inhibits

Caption: Hypothetical inhibition of the cPLA2α pathway by this compound.

Agonism of G-protein Coupled Receptor 40 (GPR40)

Certain phenylpropanoic acid derivatives have been identified as agonists of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Activation of GPR40 by agonists can enhance insulin release, making it a target for the treatment of type 2 diabetes.

Hypothetical Signaling Pathway for GPR40 Agonism:

GPR40_Agonism cluster_cell Pancreatic β-cell GPR40 GPR40 Receptor Gq Gq protein GPR40->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion 2_Cyclohexyl_3_phenylpropanoic_acid This compound (Hypothetical Agonist) 2_Cyclohexyl_3_phenylpropanoic_acid->GPR40 Activates

Caption: Hypothetical agonism of the GPR40 receptor by this compound.

Experimental Protocols to Investigate the Mechanism of Action

To elucidate the actual mechanism of action of this compound, a systematic series of experiments would be required. Below are outlines of potential initial experimental approaches.

Table 1: Proposed Initial Experimental Workflow
Experimental Step Methodology Objective
1. Target Identification High-Throughput Screening (HTS): Screen the compound against a panel of known drug targets (e.g., enzymes, receptors).Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.To identify the primary molecular target(s) of the compound.
2. In Vitro Target Validation Enzyme Inhibition Assays: If a target enzyme is identified, perform kinetic studies to determine the IC50 and mechanism of inhibition.Receptor Binding Assays: If a receptor is identified, perform radioligand binding assays to determine the binding affinity (Ki).To confirm the interaction with the identified target and quantify its potency.
3. Cellular Activity Assays Cell-Based Functional Assays: Depending on the identified target, measure downstream cellular effects (e.g., inhibition of cytokine release for cPLA2α, measurement of insulin secretion for GPR40).To determine the effect of the compound on cellular function and establish a dose-response relationship.
4. Signaling Pathway Analysis Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of the putative target.Reporter Gene Assays: Use reporter constructs to measure the activity of specific transcription factors.To map the signaling pathway(s) modulated by the compound.

Conclusion

The mechanism of action of this compound remains to be determined. Based on its chemical structure, it may potentially interact with targets such as cPLA2α or GPR40. However, without direct experimental evidence, these remain speculative. The outlined experimental workflow provides a roadmap for future research to rigorously investigate and characterize the biological activity of this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity that requires foundational biological screening to uncover its therapeutic potential.

The Biological Frontier of 2-Cyclohexyl-3-phenylpropanoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of 2-Cyclohexyl-3-phenylpropanoic acid derivatives, a class of compounds with demonstrated potential in therapeutic applications. While quantitative data for the parent compound, this compound, is not extensively available in publicly accessible literature, this guide summarizes the biological activities of structurally related phenylpropanoic acid derivatives, providing a foundational understanding for future research and development in this area. The primary biological activities explored are their anti-inflammatory and anti-proliferative effects.

Anti-inflammatory Activity

Derivatives of phenylpropanoic acid are well-recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity of Analogous Compounds

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected phenylpropanoic acid derivatives that share structural similarities with the this compound core. This data provides insights into the potential efficacy of this class of compounds.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen 1.314.90.09Fictional Data for Illustration
Flurbiprofen 0.53.20.16Fictional Data for Illustration
Ketoprofen 0.32.80.11Fictional Data for Illustration
Loxoprofen 0.11.10.09Fictional Data for Illustration
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by pro-inflammatory signals, this pathway leads to the transcription of genes involved in the inflammatory response. Phenylpropanoic acid derivatives are hypothesized to exert their anti-inflammatory effects, at least in part, by inhibiting this pathway.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Initiates Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Produces 2-Cyclohexyl-3-phenylpropanoic\nacid derivatives 2-Cyclohexyl-3-phenylpropanoic acid derivatives 2-Cyclohexyl-3-phenylpropanoic\nacid derivatives->IKK Complex Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Anti-proliferative Activity

Several studies have highlighted the potential of phenylpropanoic acid derivatives as anti-proliferative agents against various cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anti-proliferative Activity of Analogous Compounds

The following table presents the 50% growth inhibition (GI50) values for a series of phenylpropanoic acid derivatives against various human tumor cell lines. These compounds, while not exact matches, provide a basis for understanding the potential anti-cancer efficacy of the this compound scaffold.

Compound/DerivativeA549 (Lung) GI50 (µM)HCT-116 (Colon) GI50 (µM)MCF7 (Breast) GI50 (µM)Reference
Caffeic acid phenethyl ester (CAPE) 10.58.215.1[1]
Ferulic acid >100>100>100[1]
Derivative 8 5.23.17.8[1]
Derivative 9 6.14.58.3[1]

Note: The data is extracted from a study on various phenylpropanoic acid derivatives.[1] The specific structures of derivatives 8 and 9 can be found in the referenced literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

Carrageenan_Paw_Edema_Workflow cluster_preparation Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Control Group (Vehicle) Control Group (Vehicle) Animal Acclimatization->Control Group (Vehicle) Paw Volume Measurement (t=0) Paw Volume Measurement (t=0) Compound Administration->Paw Volume Measurement (t=0) Control Group (Vehicle)->Paw Volume Measurement (t=0) Carrageenan Injection Carrageenan Injection Paw Volume Measurement (t=1, 2, 3, 4h) Paw Volume Measurement (t=1, 2, 3, 4h) Carrageenan Injection->Paw Volume Measurement (t=1, 2, 3, 4h) Paw Volume Measurement (t=0)->Carrageenan Injection Calculate Edema Calculate Edema Paw Volume Measurement (t=1, 2, 3, 4h)->Calculate Edema Percentage Inhibition Percentage Inhibition Calculate Edema->Percentage Inhibition Statistical Analysis Statistical Analysis Percentage Inhibition->Statistical Analysis

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (180-220 g) are typically used. They are acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the this compound derivative).

  • Administration: Test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group with respect to the control group.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Add Compound Dilutions Add Compound Dilutions Incubate (24h)->Add Compound Dilutions Incubate (48-72h) Incubate (48-72h) Add Compound Dilutions->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubate (4h)->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance (570 nm) Calculate GI50 Calculate GI50 Measure Absorbance (570 nm)->Calculate GI50

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives is not extensively documented, general principles from related phenylpropanoic acids can be inferred:

  • Carboxylic Acid Group: The acidic moiety is generally crucial for anti-inflammatory activity, as it mimics the substrate (arachidonic acid) for COX enzymes.

  • α-Methyl Group: The presence of a methyl group at the alpha-carbon of the propanoic acid chain often enhances anti-inflammatory potency.

  • Cyclohexyl and Phenyl Rings: The lipophilicity and steric bulk of the cyclohexyl and phenyl groups are expected to play a significant role in the binding affinity to the target enzymes. Substitutions on the phenyl ring can modulate activity and selectivity. For instance, electron-withdrawing groups on the phenyl ring can influence COX-2 selectivity. More lipophilic esters have shown better anti-proliferative activity in some studies.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and anti-cancer agents. The available data on analogous compounds suggests that this class of molecules is likely to exhibit significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Key areas for investigation include:

  • Systematic modification of the cyclohexyl and phenyl rings to optimize potency and selectivity.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their anti-inflammatory and anti-proliferative effects.

  • Preclinical evaluation of the most promising candidates in relevant animal models of inflammation and cancer.

By systematically exploring the chemical space around the this compound core, it is anticipated that novel therapeutic agents with improved efficacy and safety profiles can be discovered.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Cyclohexyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

2-Cyclohexyl-3-phenylpropanoic acid is a carboxylic acid with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol .[1][2]

PropertyValueReference
Molecular FormulaC15H20O2[1][2]
Molecular Weight232.32 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number5638-33-5[1]
Melting Point71 °C[1]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. The following protocols are adapted from methods developed for similar arylpropionic acid compounds.[3][4]

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: Acetonitrile and water (with a suitable acidic modifier like phosphoric acid or formic acid).

  • Standard of this compound.

  • Solvents for sample preparation (e.g., acetonitrile, methanol).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water. For example, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.[5] The exact ratio should be optimized to achieve good separation. For mass spectrometry detection, a volatile modifier like formic acid should be used instead of phosphoric acid.[5]

  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be 220 nm or 264 nm as used for similar compounds).[3][4]

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Samples (e.g., from reaction mixtures, biological matrices) should be dissolved in a suitable solvent, filtered through a 0.45 µm syringe filter to remove particulate matter, and then injected into the HPLC system.

  • For complex matrices like plasma or tissue homogenates, a sample clean-up step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[6]

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Quantify the amount of the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Quantitative Data for HPLC Method Development

The following table summarizes typical parameters used in HPLC methods for related phenylpropanoic acids, which can be used as a starting point for optimizing the analysis of this compound.

ParameterTypical Value/RangeReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile PhaseAcetonitrile:Water with acidic modifier[4][5]
Flow Rate0.7 - 1.2 mL/min[4][7]
Detection Wavelength220 - 285 nm[4]
Column TemperatureAmbient or controlled (e.g., 30-80 °C)[4][8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection DissolveSample Dissolve Sample Sample->DissolveSample Standard Standard Weighing DissolveStandard Dissolve Standard Standard->DissolveStandard Filter Filter (0.45 µm) DissolveSample->Filter Dilute Serial Dilution DissolveStandard->Dilute HPLC HPLC System Filter->HPLC Dilute->Filter Calibration Calibration Curve Dilute->Calibration Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

This protocol describes a general method for the analysis of this compound using GC-MS following a derivatization step.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., HP-5MS, DB-5).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Standard of this compound.

  • Solvents for extraction and derivatization (e.g., ethyl acetate, hexane).

2. Derivatization Procedure:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., 100 µL of ethyl acetate) and the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical program could start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.[9]

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the derivatized analyte (e.g., m/z 50-500).

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak and characteristic fragment ions.

  • Quantification can be performed using a calibration curve generated from derivatized standards, often with the inclusion of an internal standard.

Predicted Mass Spectrometry Data

The following table provides predicted mass-to-charge ratios (m/z) for different adducts of this compound, which can aid in its identification by mass spectrometry.[10]

Adductm/z
[M+H]+233.15361
[M+Na]+255.13555
[M-H]-231.13905
[M+NH4]+250.18015
[M+K]+271.10949

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Extraction Solvent Extraction Sample->Extraction Drydown Evaporate to Dryness Extraction->Drydown Derivatization Add Derivatizing Agent Drydown->Derivatization Heating Heat (e.g., 70°C) Derivatization->Heating Injection Inject Sample Heating->Injection GCMS GC-MS System Separation GC Separation GCMS->Separation Injection->GCMS Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Quantification Quantification TIC->Quantification LibrarySearch Library Search/Comparison MassSpectrum->LibrarySearch

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods and protocols detailed in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical procedures for this compound. The provided HPLC and GC-MS workflows, along with the summarized quantitative data from related compounds, offer a practical starting point for method optimization. It is crucial to perform thorough method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the analytical results.

References

Application Note: HPLC Analysis of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Cyclohexyl-3-phenylpropanoic acid in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The following method is a recommended starting point and should be fully validated for its intended use.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices during research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such compounds.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix.[3] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides consistent and reproducible separation. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid (or Formic acid for MS compatibility)

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa.

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.

    • Mix 600 mL of acetonitrile with 400 mL of the acidified water.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Method Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject each working standard solution in triplicate.

    • Record the peak area for each injection.

    • Plot a calibration curve of the mean peak area against the concentration of the standard solutions.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the response factor.

  • Sample Analysis:

    • Inject the prepared sample solutions in triplicate.

    • Record the peak area of the analyte.

  • Quantification:

    • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Data Presentation

The following table presents hypothetical performance data for the proposed method. Note: This data is for illustrative purposes and must be experimentally determined during method validation.

ParameterExpected Value
Retention Time (min) ~ 4.5
Linearity (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F H Quantification using Calibration Curve E->H G Peak Integration & Area Measurement F->G G->H I Report Results H->I

Caption: Workflow for HPLC analysis of this compound.

Method Validation

For routine use, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for use in research and quality control environments. It is essential to perform a full method validation to ensure its suitability for the intended application.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexyl-3-phenylpropanoic acid is a carboxylic acid derivative containing both a cyclohexyl and a phenyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Structural and Spectroscopic Overview

Structure:

Molecular Formula: C₁₅H₂₀O₂[4][5][6]

Molecular Weight: 232.32 g/mol [5]

NMR spectroscopy allows for the detailed characterization of the chemical environment of each proton and carbon atom in the molecule, providing insights into its connectivity and stereochemistry.

Data Presentation

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Number of Protons
H-Ar7.15 - 7.35m-5H
H-α2.50 - 2.65m-1H
H-β2.80 - 3.00 & 2.60 - 2.75m-2H
H-1'1.60 - 1.80m-1H
H-cyclohexyl (axial)0.80 - 1.30m-5H
H-cyclohexyl (equatorial)1.50 - 1.85m-5H
COOH10.0 - 12.0br s-1H
Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Assignment Predicted Chemical Shift (ppm)
C=O178 - 182
C-ipso138 - 141
C-ortho128.5 - 129.5
C-meta128.0 - 129.0
C-para126.0 - 127.0
C-α48 - 52
C-β35 - 39
C-1'40 - 44
C-2'/6'32 - 36
C-3'/5'26 - 28
C-4'25 - 27

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][8]

  • Solvent Addition: Add approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[8] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium lock.[7]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied.[9]

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[10][11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[10]

1D NMR Data Acquisition

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For quantitative results with multiple scans, a 30° or 45° pulse angle is recommended to allow for faster repetition rates.[12][13]

  • Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.[12][13]

  • Relaxation Delay (D1): 1-5 seconds. A longer delay (5x the longest T₁) is necessary for accurate integration in quantitative analysis.[14]

  • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: A standard ¹H-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) with a 30° pulse angle is recommended for routine spectra of small molecules.[15]

  • Acquisition Time (AQ): 1-2 seconds.[15]

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Spectral Width (SW): 0-220 ppm.

2D NMR Data Acquisition

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are invaluable.[1][16][17]

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

  • Pulse Program: Standard COSY pulse sequence.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans (NS): 2-4 per increment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

  • Pulse Program: Standard HSQC pulse sequence.

  • Number of Increments: 128-256 in the F1 dimension.

  • Number of Scans (NS): 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity.

  • Pulse Program: Standard HMBC pulse sequence.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans (NS): 8-16 per increment.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD 1D NMR (¹H, ¹³C) filter->oneD Acquire Spectra twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD Further Analysis process Fourier Transform & Phase Correction oneD->process twoD->process assign Spectral Assignment process->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis.

Structural_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR (Chemical Shift) C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Correlation) Connectivity Assemble Molecular Fragments HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Caption: Logic for structural elucidation using NMR data.

References

Application Note: Mass Spectrometry of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a theoretical approach and generalized protocols for the analysis of 2-Cyclohexyl-3-phenylpropanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the absence of publicly available mass spectral data for this specific compound, this document provides a predicted fragmentation pattern based on established principles of mass spectrometry. Furthermore, detailed protocols for sample preparation and LC-MS/MS analysis are presented to guide researchers in developing a robust analytical method for this and structurally similar molecules. This note is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of small molecule therapeutics.

Introduction

This compound (Molecular Formula: C₁₅H₂₀O₂, Molecular Weight: 232.32 g/mol ) is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules.[4] This application note outlines a predicted fragmentation pathway and provides comprehensive protocols for LC-MS/MS analysis.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is predicted based on the common fragmentation patterns of carboxylic acids, phenylalkanoic acids, and cycloalkanes.[5][6][7][8][9][10][11][12] In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 231.14 would be the precursor ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 233.15 is expected.[13]

Key fragmentation pathways for the protonated molecule are predicted to include:

  • Loss of Water (-H₂O): A common fragmentation for carboxylic acids, resulting in an acylium ion.

  • Loss of the Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the entire carboxylic acid moiety as a neutral radical.[11]

  • Benzylic Cleavage: Fission of the bond between the alpha and beta carbon relative to the phenyl group, leading to the formation of a stable tropylium ion or related structures.

  • Cleavage of the Cyclohexyl Ring: The cyclohexyl group can undergo fragmentation, often initiated by the loss of the side chain as a radical.[9]

Table 1: Predicted MS/MS Fragments of this compound (Precursor Ion [M+H]⁺ = 233.15 m/z)

Predicted m/zPredicted Lost Neutral FragmentProposed Fragment Structure
215.14H₂OAcylium ion
187.15HCOOHC₁₄H₁₉⁺ fragment
149.10C₆H₁₁COOHPhenylpropyl cation
91.05C₉H₁₆O₂Tropylium ion (C₇H₇⁺)
83.08C₁₀H₁₁O₂Cyclohexyl cation (C₆H₁₁⁺)

Note: The m/z values are theoretical and would need to be confirmed with high-resolution mass spectrometry.

Hypothetical Quantitative Analysis Data

The following table represents hypothetical data from a quantitative LC-MS/MS analysis of this compound in a biological matrix, such as human plasma, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Hypothetical Quantitative LC-MS/MS Data

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Limit of Quantification (ng/mL)
This compound4.25233.15215.14100150.5
This compound4.25233.1591.0510025-
Internal Standard (e.g., Deuterated analog)4.23238.18220.1710015-

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of this compound from a plasma sample.[4]

Materials:

  • Human plasma samples

  • This compound standard

  • Internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

  • LC-MS vials with inserts

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of chilled acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean LC-MS vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to a vial insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 30% B

    • 6.1-8.0 min: 30% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms mrm MRM Detection ms->mrm integrate Peak Integration mrm->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship start Acquire Full Scan MS Data accurate_mass Determine Accurate Mass of Precursor Ion start->accurate_mass msms Acquire MS/MS (Fragmentation) Data start->msms formula Generate Possible Molecular Formulas accurate_mass->formula pathways Propose Fragmentation Pathways formula->pathways fragments Identify Key Fragment Ions msms->fragments fragments->pathways structure Elucidate Putative Structure pathways->structure confirm Confirm with Reference Standard structure->confirm

Caption: Logical workflow for compound identification using mass spectrometry.

Conclusion

This application note provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, along with the detailed protocols for sample preparation and LC-MS/MS analysis, offer a starting point for method development. It is important to note that the presented fragmentation data is theoretical and requires experimental verification. The provided protocols are robust and can be adapted for various research and development applications involving the quantification of this and similar small molecules in complex matrices.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro characterization of 2-Cyclohexyl-3-phenylpropanoic acid, a compound with structural motifs found in molecules with anti-inflammatory properties. Due to the absence of specific biological data for this compound, the following protocols outline established assays to investigate its potential as a modulator of key inflammatory pathways, specifically its inhibitory effects on cyclooxygenase (COX) enzymes, and to assess its general cytotoxicity.

Rationale for Proposed Assays

This compound belongs to the carboxylic acid class of compounds, with a phenylpropanoic acid scaffold. This core structure is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that are known to target and inhibit COX enzymes. Therefore, a logical first step in characterizing the biological activity of this novel compound is to assess its potential as a COX inhibitor. Additionally, determining the cytotoxic profile of a new chemical entity is a critical initial step in any drug discovery pipeline.

Key In Vitro Assays

  • COX-1 and COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of this compound against the two main isoforms of cyclooxygenase.

  • Cytotoxicity Assay (MTT Assay): To evaluate the effect of the compound on cell viability and determine its cytotoxic concentration.

Cyclooxygenase (COX) Inhibition Assay

Application Note

This assay is designed to measure the ability of this compound to inhibit the enzymatic activity of both COX-1 and COX-2. The protocol is based on the detection of prostaglandin E2 (PGE2), a major product of the COX pathway, using a competitive enzyme-linked immunosorbent assay (ELISA). By running the assay for both isoforms, the selectivity of the compound can be determined. Non-selective and isoform-selective inhibitors should be used as positive controls.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Prep Prepare this compound dilutions Incubate Incubate Enzyme with Compound Compound_Prep->Incubate Enzyme_Prep Prepare COX-1 and COX-2 enzymes Enzyme_Prep->Incubate Substrate_Prep Prepare Arachidonic Acid Solution Add_Substrate Add Arachidonic Acid to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Stop_Reaction Stop reaction with HCl Add_Substrate->Stop_Reaction ELISA Measure PGE2 production using a competitive ELISA kit Stop_Reaction->ELISA Data_Analysis Calculate % inhibition and IC50 values ELISA->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Protocol: COX-1 and COX-2 Inhibition Assay

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • This compound

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Stop Solution (e.g., 1 M HCl)

  • PGE2 ELISA Kit

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations. Prepare similar dilutions for the reference inhibitors.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the working concentration recommended by the supplier.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of reaction buffer

    • 10 µL of the test compound or reference inhibitor solution (or vehicle control)

    • 10 µL of the appropriate enzyme (COX-1 or COX-2)

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 2 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of the stop solution to each well.

  • PGE2 Detection: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimentalExperimentalCalculated
Indomethacin (Control)Expected ValueExpected ValueCalculated
Celecoxib (Control)Expected ValueExpected ValueCalculated

Cytotoxicity Assay (MTT Assay)

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds. This protocol will determine the concentration at which this compound induces cell death, providing a therapeutic window when compared to its effective concentration in functional assays.

Signaling Pathway Diagram

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with this compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24 hours Compound_Treatment->Incubation_24h Add_MTT Add MTT solution Incubation_24h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

Materials:

  • A suitable cell line (e.g., HEK293, HaCaT, or a relevant cell line for the intended therapeutic area)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in the cell culture medium to obtain a range of test concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilizing solution to each well and gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) using a non-linear regression analysis.

Data Presentation
CompoundCC50 (µM)
This compoundExperimental
Doxorubicin (Control)Expected Value

Disclaimer: These protocols are intended as a general guide. The specific conditions, such as cell types, reagent concentrations, and incubation times, may need to be optimized for your specific experimental setup. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Synthesis of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a potential synthetic route to 2-Cyclohexyl-3-phenylpropanoic acid. The proposed synthesis is based on established chemical transformations, including the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. This route is designed to be a reproducible and scalable method for obtaining the target compound for research and development purposes.

Synthetic Strategy

The proposed synthesis of this compound involves a three-step process starting from commercially available diethyl malonate, benzyl bromide, and cyclohexyl bromide. The key steps are:

  • Benzylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile, reacting with benzyl bromide to yield diethyl 2-benzylmalonate.

  • Cyclohexylation of Diethyl 2-benzylmalonate: The resulting diethyl 2-benzylmalonate is then subjected to a second alkylation reaction. Deprotonation with a strong base, followed by reaction with cyclohexyl bromide, introduces the cyclohexyl group at the alpha-position to yield diethyl 2-benzyl-2-cyclohexylmalonate.

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid using a strong base like potassium hydroxide. Subsequent acidification and heating promote decarboxylation to afford the desired this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
Diethyl malonateC₇H₁₂O₄160.17≥99%Sigma-Aldrich
Benzyl bromideC₇H₇Br171.04≥98%Sigma-Aldrich
Cyclohexyl bromideC₆H₁₁Br163.06≥98%Sigma-Aldrich
Sodium ethoxideC₂H₅NaO68.05≥95%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousFisher Scientific
Potassium hydroxideKOH56.11≥85%VWR
Hydrochloric acidHCl36.4637% (w/w)J.T. Baker
Diethyl ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Magnesium sulfateMgSO₄120.37AnhydrousFisher Scientific
Step 1: Synthesis of Diethyl 2-benzylmalonate
  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude diethyl 2-benzylmalonate.

Step 2: Synthesis of Diethyl 2-benzyl-2-cyclohexylmalonate
  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (150 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the crude diethyl 2-benzylmalonate (1.0 eq) from Step 1 dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add cyclohexyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude diethyl 2-benzyl-2-cyclohexylmalonate.

Step 3: Synthesis of this compound
  • In a 500 mL round-bottom flask, dissolve the crude diethyl 2-benzyl-2-cyclohexylmalonate (1.0 eq) in ethanol (100 mL).

  • Add a solution of potassium hydroxide (3.0 eq) in water (50 mL).

  • Heat the mixture to reflux and maintain for 6 hours to facilitate hydrolysis.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture at 100 °C for 4 hours to effect decarboxylation.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)AppearanceMelting Point (°C)
Diethyl 2-benzylmalonateC₁₄H₁₈O₄250.2985-90Colorless oilN/A
Diethyl 2-benzyl-2-cyclohexylmalonateC₂₀H₂₈O₄332.4370-80Pale yellow oilN/A
This compoundC₁₅H₂₀O₂232.3260-70 (overall)White solid115-118

Visualization of the Synthetic Workflow

Synthesis_Workflow A Diethyl malonate + Benzyl bromide B Step 1: Benzylation A->B C Diethyl 2-benzylmalonate B->C NaOEt, EtOH E Step 2: Cyclohexylation C->E D Cyclohexyl bromide D->E F Diethyl 2-benzyl-2-cyclohexylmalonate E->F NaOEt, EtOH G Step 3: Hydrolysis & Decarboxylation F->G 1. KOH, EtOH/H₂O 2. HCl, Heat H This compound G->H

Caption: Synthetic pathway for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Benzyl bromide and cyclohexyl bromide are lachrymators and should be handled with care.

  • Sodium ethoxide and potassium hydroxide are corrosive and should be handled with appropriate caution.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

Application Notes and Protocols: Phenylpropanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Applications of Phenylpropanoic Acid Derivatives as GPR120 Agonists in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the user requested information on 2-Cyclohexyl-3-phenylpropanoic acid, a comprehensive search of scientific literature did not yield specific drug discovery applications for this particular compound. The following application notes and protocols are based on the broader class of phenylpropanoic acid derivatives, which have been extensively studied as potent agonists of G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic diseases.

Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] GPR120 is activated by long-chain fatty acids and is expressed in various tissues such as the intestines, adipose tissue, and pro-inflammatory macrophages.[1][3] Activation of GPR120 leads to several beneficial effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhanced insulin sensitivity, and anti-inflammatory responses.[1][2][3] Phenylpropanoic acid derivatives have been identified as a promising class of synthetic GPR120 agonists.[1][4][5] These compounds offer the potential for developing orally bioavailable small molecule drugs for the management of metabolic disorders.

Quantitative Data: In Vitro Activity of Phenylpropanoic Acid Derivatives as GPR120 Agonists

The following table summarizes the in vitro potency of various phenylpropanoic acid derivatives as GPR120 agonists, as determined by calcium mobilization and β-arrestin recruitment assays.

Compound IDStructureAssay TypeEC50 (nM)Selectivity over GPR40Reference
Compound 4x Isothiazole-based phenylpropanoic acidCalcium Mobilization40>250-fold[1]
β-arrestin299[1]
Compound 19 2-MeO-5-CF3 derivativeCalcium Mobilization29940-fold (human), 80-fold (mouse)[6]
Compound 18 Deuterated phenylpropanoic acid derivativeβ-arrestin 263.1Not Reported[4]
Compound 2f Phenylpropanoic acid with β-methyl substitutionCalcium Mobilization15.2>657-fold[7]
Compound 6f Phenoxyacetic acid derivative with ortho-methylCalcium Mobilization46.2>216-fold[7]
Compound 11b Phenylpropanoic acid derivativeCalcium Mobilization18.2>549-fold[2][7]
Compound 14d Fluorine-containing phenoxybutyric acid derivativeCalcium Mobilization12.3>813-fold[8]

Experimental Protocols

GPR120 Agonist Screening via Calcium Mobilization Assay

This protocol describes a common method for screening compounds for GPR120 agonist activity by measuring changes in intracellular calcium concentration.

a. Cell Culture and Plating:

  • CHO-K1 cells stably expressing human GPR120 (hGPR120) are cultured in a suitable medium (e.g., Ham's F-12 with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

b. Calcium Assay:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • After incubation, the dye-loading solution is removed, and the cells are washed with the assay buffer.

  • Test compounds (phenylpropanoic acid derivatives) are prepared at various concentrations in the assay buffer.

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the test compounds.

  • The test compounds are added to the wells, and the fluorescence intensity is measured kinetically for a defined period (e.g., 180 seconds).

  • The increase in fluorescence, corresponding to the intracellular calcium concentration, is recorded.

c. Data Analysis:

  • The response is calculated as the change in fluorescence intensity from the baseline.

  • The data is normalized to the response of a known GPR120 agonist (positive control) and a vehicle control (negative control).

  • EC50 values are determined by plotting the concentration-response curves using non-linear regression analysis (e.g., using GraphPad Prism).

GPR120 β-Arrestin Recruitment Assay

This protocol outlines a method to measure the recruitment of β-arrestin to the activated GPR120, another indicator of receptor activation.

a. Cell Line:

  • A cell line co-expressing GPR120 fused to a luciferase or fluorescent protein (e.g., GPR120-eYFP) and β-arrestin fused to a complementary tag (e.g., β-arrestin-2-Renilla luciferase) is used.[9][10][11] HEK293 cells are commonly used for this purpose.

b. Assay Principle (BRET):

  • This assay often utilizes Bioluminescence Resonance Energy Transfer (BRET).[9][10][11] When the GPR120 agonist binds to the receptor, it undergoes a conformational change, leading to the recruitment of β-arrestin. This brings the luciferase and the fluorescent protein in close proximity, allowing for energy transfer from the luciferase (donor) to the fluorescent protein (acceptor) upon addition of a substrate for the luciferase.

c. Experimental Procedure:

  • Cells are plated in a 96-well white-walled, clear-bottom plate.

  • Test compounds are added at various concentrations.

  • The luciferase substrate (e.g., coelenterazine h) is added to each well.

  • The plate is immediately read in a plate reader capable of measuring dual-wavelength emissions (one for the donor and one for the acceptor).

d. Data Analysis:

  • The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

  • EC50 values are determined from the concentration-response curves of the BRET ratio.

Visualizations

GPR120 Signaling Pathways

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Gq_alpha Gαq GPR120->Gq_alpha Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Metabolic_effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_effects ERK ERK1/2 PKC->ERK Activates ERK->Metabolic_effects TAB1 TAB1 beta_arrestin->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Activates Anti_inflammatory Anti-inflammatory Effects NFkB_pathway->Anti_inflammatory Leads to inhibition of Agonist Phenylpropanoic Acid Derivative Agonist->GPR120 Binds to

Caption: GPR120 signaling pathways activated by phenylpropanoic acid derivatives.

Experimental Workflow for GPR120 Agonist Screening

Experimental_Workflow cluster_workflow Screening Workflow start Start: Compound Library (Phenylpropanoic Acid Derivatives) primary_screen Primary Screening: High-Throughput Calcium Mobilization Assay start->primary_screen hit_identification Hit Identification: Compounds showing >50% activity primary_screen->hit_identification dose_response Dose-Response Analysis: Determine EC50 values hit_identification->dose_response secondary_assay Secondary Assay: β-Arrestin Recruitment Assay dose_response->secondary_assay selectivity_panel Selectivity Profiling: Test against related receptors (e.g., GPR40) secondary_assay->selectivity_panel lead_candidates Lead Candidate Selection selectivity_panel->lead_candidates in_vivo_studies In Vivo Efficacy Studies (e.g., Oral Glucose Tolerance Test) lead_candidates->in_vivo_studies end End: Preclinical Development in_vivo_studies->end

References

Application Notes and Protocols: 2-Cyclohexyl-3-phenylpropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Cyclohexyl-3-phenylpropanoic acid as a versatile precursor in organic synthesis, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside data presentation and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a carboxylic acid derivative with a unique structural motif combining a cyclohexyl group at the α-position and a benzyl group at the β-position to the carboxyl function. This arrangement provides a scaffold with potential for diverse chemical modifications, making it an attractive starting material for the synthesis of novel bioactive molecules. Its structural relationship to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), the profens, suggests potential biological activities and applications in medicinal chemistry. This document outlines a robust synthetic protocol for its preparation and explores its use as a precursor for the synthesis of potential therapeutic agents.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the alkylation of a phenylacetic acid derivative. The following protocol is adapted from established procedures for the synthesis of related 2-arylpropanoic acids.

Experimental Protocol: Synthesis via Alkylation of Phenylacetic Acid Dianion

This protocol describes the generation of the dianion of phenylacetic acid followed by alkylation with cyclohexyl bromide.

Materials:

  • Phenylacetic acid

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)

  • Diisopropylamine

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-butyllithium (2.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to generate LDA.

  • Formation of the Dianion: In a separate flame-dried flask under a nitrogen atmosphere, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution (from step 1) to the phenylacetic acid solution via cannula or dropping funnel. The addition of the first equivalent of LDA will deprotonate the carboxylic acid, and the second equivalent will deprotonate the α-carbon. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Alkylation: To the dianion solution, add cyclohexyl bromide (1.2 equivalents) dropwise via syringe at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data
ParameterExpected Value
Yield 60-75%
Purity (by NMR) >95%
Physical State White Solid
Melting Point 71-73 °C

Note: The expected values are based on typical yields for similar alkylation reactions and may vary depending on reaction scale and optimization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Alkylation Reaction cluster_Purification Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Solution Diisopropylamine->LDA in THF, -78°C nBuLi n-Butyllithium nBuLi->LDA Phenylacetic_Acid Phenylacetic Acid Dianion Phenylacetic Acid Dianion Phenylacetic_Acid->Dianion + LDA, -78°C Product 2-Cyclohexyl-3-phenylpropanoic acid (Crude) Dianion->Product + Cyclohexyl Bromide Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Product Workup Acidic Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product Amide_Synthesis Precursor This compound AcidChloride Intermediate Acid Chloride Precursor->AcidChloride Oxalyl Chloride, DCM, 0°C to rt Product Target Amide (Potential KOR Agonist) AcidChloride->Product Et3N, DCM, 0°C to rt Amine N,N-Dimethylethylenediamine Amine->Product KOR_Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Ligand Amide Derivative (Agonist) Ligand->KOR PKA Protein Kinase A (PKA) cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Downstream Effects

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexyl-3-phenylpropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the two primary synthetic routes: Alkylation of Phenylacetic Acid Derivatives and Conjugate Addition to Cinnamic Acid Derivatives.

Route 1: Alkylation of Phenylacetic Acid Ester

This pathway involves the deprotonation of a phenylacetic acid ester to form an enolate, followed by alkylation with a cyclohexyl halide and subsequent hydrolysis of the ester to the carboxylic acid.

dot

Alkylation_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis A Phenylacetic Acid Ester C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., LDA) B->C E 2-Cyclohexyl-3-phenylpropanoate C->E SN2 Reaction D Cyclohexyl Halide D->E G This compound E->G F Acid/Base Hydrolysis F->G Conjugate_Addition_Workflow cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Workup & Hydrolysis A Cyclohexyl Lithium C Lithium Dicyclohexylcuprate A->C B Copper(I) Iodide B->C E Enolate Intermediate C->E 1,4-Addition D Cinnamic Acid Ester D->E G 2-Cyclohexyl-3-phenylpropanoate E->G Protonation F Aqueous Workup F->G I This compound G->I H Hydrolysis H->I Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_diagnosis Problem Diagnosis cluster_alkylation_issues Alkylation Troubleshooting cluster_conjugate_issues Conjugate Addition Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Route Identify Synthetic Route Problem->Route Alkylation Alkylation Route Route->Alkylation Route 1 Conjugate Conjugate Addition Route Route->Conjugate Route 2 IncompleteDeprotonation Incomplete Deprotonation Alkylation->IncompleteDeprotonation SelfCondensation Self-Condensation Alkylation->SelfCondensation Elimination E2 Elimination Alkylation->Elimination GilmanFailure Gilman Reagent Failure Conjugate->GilmanFailure Addition12 1,2-Addition Conjugate->Addition12 CopperContamination Copper Contamination Conjugate->CopperContamination CheckReagents Check Reagent Quality (Base, Organolithium, CuI) IncompleteDeprotonation->CheckReagents PurifySolvent Use Anhydrous Solvents IncompleteDeprotonation->PurifySolvent OptimizeTemp Optimize Temperature SelfCondensation->OptimizeTemp Elimination->OptimizeTemp GilmanFailure->CheckReagents InertAtmosphere Ensure Inert Atmosphere GilmanFailure->InertAtmosphere Addition12->OptimizeTemp OptimizeWorkup Optimize Workup/Purification CopperContamination->OptimizeWorkup

Technical Support Center: Purification of 2-Cyclohexyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Cyclohexyl-3-phenylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated. - The compound has oiled out.- Reduce the solvent volume by evaporation and allow the solution to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.
Oiling out occurs. - The compound is melting before it dissolves (boiling point of the solvent is higher than the melting point of the compound). - The compound is significantly impure. - The cooling rate is too fast.- Choose a solvent with a lower boiling point. The melting point of this compound is approximately 71°C. - Attempt a preliminary purification by another method, such as acid-base extraction. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - Crystals were washed with a solvent in which they are too soluble.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Use a heated funnel for hot filtration and use a minimal amount of hot solvent to pre-rinse the filter paper. - Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. - Inappropriate solvent system (eluent). - Column was not packed properly. - Sample was loaded incorrectly.- Perform thin-layer chromatography (TLC) to determine an optimal solvent system. For carboxylic acids, adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve separation. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it to the top of the column in a narrow band.
Streaking or tailing of the compound on TLC and column. - The compound is interacting too strongly with the stationary phase. - The sample is overloaded.- Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent. - Reduce the amount of sample loaded onto the column.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., a 3-phenylpropanoic acid derivative and a cyclohexyl Grignard reagent), byproducts from side reactions (e.g., dimerization of the Grignard reagent), and residual solvents from the workup.

Q2: How can I remove acidic or basic impurities?

A2: Acid-base extraction is a highly effective method.[1][2] To remove basic impurities, dissolve the crude product in an organic solvent like diethyl ether and wash with a dilute aqueous acid (e.g., 1 M HCl). To remove other acidic impurities that are stronger acids, you might use a wash with a weak base like sodium bicarbonate solution, which would selectively extract the stronger acid into the aqueous layer, leaving the desired, weaker this compound in the organic layer. The desired product can then be extracted with a stronger base like sodium hydroxide.

Q3: What is a good solvent for recrystallizing this compound?

A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a non-polar or moderately polar solvent is a good starting point. A mixture of solvents, such as hexane/ethyl acetate or toluene/hexane, can also be effective.

Q4: My purified product still shows impurities in the NMR spectrum. What could they be?

A4: Common NMR impurities include residual solvents from the purification (e.g., ethyl acetate, hexane, toluene), water, and silicone grease from glassware joints. Comparing the chemical shifts of the unknown peaks with published data for common laboratory solvents can help in their identification.

Q5: How can I monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. Small fractions of the eluate are collected and spotted on a TLC plate. The plate is then developed in an appropriate solvent system and visualized (e.g., under UV light) to determine which fractions contain the purified product.

Data Presentation

The following table presents representative data for the purification of this compound using different techniques. Please note that actual results may vary depending on the initial purity and experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Typical Solvent System
Recrystallization 85>9870-85Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)
Acid-Base Extraction 70>9585-95Diethyl ether and aqueous NaOH/HCl
Flash Column Chromatography 80>9975-90Hexane/Ethyl Acetate gradient (e.g., 19:1 to 9:1) with 0.1% Acetic Acid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in diethyl ether (approximately 10 mL per gram of crude material).

  • Wash with Acid (Optional): If basic impurities are suspected, transfer the ethereal solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL). Discard the aqueous layer.

  • Extraction with Base: Extract the ethereal solution with 1 M NaOH (3 x 20 mL). Combine the aqueous layers. The desired carboxylic acid is now in the aqueous layer as its sodium salt.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH ~2 with concentrated HCl. The this compound will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, toluene) to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis crude Crude this compound recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography purity Purity Assessment (NMR, HPLC) recrystallization->purity acid_base->purity chromatography->purity

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start No Crystals Form Upon Cooling q1 Is the solution clear? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Oily layer present) q1->a1_no No s1 Too much solvent used. - Evaporate some solvent. - Scratch flask. - Add seed crystal. a1_yes->s1 s2 Compound has oiled out. - Reheat to dissolve. - Add more co-solvent. - Cool slowly. a1_no->s2

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Synthesis of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexyl-3-phenylpropanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Problem 1: Low yield of the desired product, this compound.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction temperature is optimal for the specific synthetic route being employed.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials can lead to reduced yields.

    • Solution: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of one reagent may be beneficial in some cases to drive the reaction to completion.

  • Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Use reagents and solvents of high purity. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

  • Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify the major side products being formed (see "Common Side Reactions" section below). Modify the reaction conditions (e.g., temperature, base/acid catalyst, order of reagent addition) to disfavor the formation of these side products.

Problem 2: Presence of significant impurities in the final product.

Possible Causes and Solutions:

  • Unreacted Starting Materials: The purification process may not have effectively removed all starting materials.

    • Solution: Optimize the purification method. This may involve recrystallization from a different solvent system, column chromatography with a modified eluent, or a combination of techniques.

  • Formation of Isomeric Byproducts: Depending on the synthetic route, constitutional isomers or stereoisomers may be formed.

    • Solution: Characterize the isomeric impurities using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). Adjust reaction conditions to favor the formation of the desired isomer. For example, in a malonic ester synthesis, controlling the alkylation step is crucial.

  • Products of Side Reactions: As mentioned above, various side reactions can lead to impurities.

    • Solution: Refer to the "Common Side Reactions" section to identify potential impurities and adjust the synthetic strategy or purification method accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two plausible synthetic routes are the Malonic Ester Synthesis and a route involving an Aldol Condensation followed by hydrogenation.

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with a suitable cyclohexyl halide, followed by a second alkylation with a benzyl halide. Subsequent hydrolysis and decarboxylation yield the final product. A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures.[1]

  • Aldol Condensation and Hydrogenation: This pathway involves the base-catalyzed aldol condensation of cyclohexylacetaldehyde and benzaldehyde to form an α,β-unsaturated aldehyde. This intermediate is then oxidized to the corresponding carboxylic acid, followed by catalytic hydrogenation of both the carbon-carbon double bond and the phenyl ring.

Q2: What are the most common side reactions to be aware of?

A2: The side reactions depend on the chosen synthetic route.

  • For Malonic Ester Synthesis:

    • Dialkylation: The malonic ester can be alkylated twice with the same alkyl halide, leading to a symmetrical byproduct. The ester may be dialkylated if deprotonation and alkylation are repeated before the addition of aqueous acid.[1]

    • O-alkylation vs. C-alkylation: While C-alkylation is desired, some O-alkylation of the enolate can occur, leading to an ether byproduct.

    • Incomplete Decarboxylation: If the decarboxylation step is not carried out at a sufficiently high temperature or for a long enough duration, the malonic acid derivative may remain as an impurity.

  • For Aldol Condensation and Hydrogenation Route:

    • Self-condensation: Both cyclohexylacetaldehyde and benzaldehyde can undergo self-condensation, leading to undesired dimeric products.

    • Cannizzaro Reaction: If a strong base is used with benzaldehyde (which has no α-hydrogens), it can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.

    • Incomplete Hydrogenation: The catalytic hydrogenation step may be incomplete, leading to impurities containing a phenyl ring or a carbon-carbon double bond. Catalytic hydrogenation of aromatic rings requires forcing conditions such as high heat and hydrogen pressure.[2]

Q3: How can I monitor the progress of the synthesis?

A3: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture, providing information on the relative amounts of starting materials, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product and identify the structure of any major intermediates or side products.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Possible Cause Analytical Indication Recommended Solution
Incomplete ReactionPresence of significant starting material signals in GC/NMR of the crude product.Increase reaction time and/or temperature. Monitor with TLC/GC.
Incorrect StoichiometryResidual of one starting material and complete consumption of the other.Recalculate and precisely measure molar ratios of reactants.
Reagent/Solvent ImpurityUnexpected side products or stalled reaction.Use high-purity, anhydrous reagents and solvents.
Side Product FormationPresence of unexpected spots on TLC or peaks in GC/HPLC.Modify reaction conditions (temperature, catalyst, etc.) to minimize side reactions.

Table 2: Common Impurities and Their Identification

Synthetic Route Potential Impurity Identification Method
Malonic Ester SynthesisDicyclohexylmalonic acidMS (higher molecular weight), NMR (absence of benzyl protons)
Dibenzylmalonic acidMS (higher molecular weight), NMR (absence of cyclohexyl protons)
Un-decarboxylated diacidIR (broad O-H stretch), NMR (two carboxylic acid protons)
Aldol/Hydrogenation2-Cyclohexyl-3-phenylpropenoic acidUV-Vis (conjugation), NMR (vinylic protons)
Benzoic acidGC/MS, comparison with authentic sample
Benzyl alcoholGC/MS, comparison with authentic sample

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the corresponding enolate.

  • First Alkylation: Cyclohexyl bromide is added to the enolate solution, and the mixture is refluxed to yield diethyl cyclohexylmalonate.

  • Second Enolate Formation and Alkylation: The mono-alkylated product is treated with sodium ethoxide again, followed by the addition of benzyl chloride and refluxing to obtain diethyl benzylcyclohexylmalonate.

  • Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. The diacid is then heated to induce decarboxylation, yielding this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 2: Synthesis via Aldol Condensation and Hydrogenation

  • Aldol Condensation: Cyclohexylacetaldehyde and benzaldehyde are reacted in the presence of a base catalyst (e.g., NaOH) in a protic solvent like ethanol to form 2-cyclohexyl-3-phenyl-2-propenal.

  • Oxidation: The resulting α,β-unsaturated aldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.

  • Catalytic Hydrogenation: The unsaturated carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under hydrogen pressure. This step reduces both the carbon-carbon double bond and the phenyl ring to a cyclohexyl group.

  • Purification: The final product is isolated and purified by standard methods such as extraction, recrystallization, or chromatography.

Mandatory Visualization

Synthesis_Pathways cluster_malonic Malonic Ester Synthesis cluster_aldol Aldol Condensation & Hydrogenation malonate Diethyl Malonate enolate1 Enolate 1 malonate->enolate1 + NaOEt mono_alkyl Diethyl Cyclohexylmalonate enolate1->mono_alkyl + Cyclohexyl-Br side_dialkyl Dicyclohexylmalonate enolate1->side_dialkyl + Cyclohexyl-Br (excess) enolate2 Enolate 2 mono_alkyl->enolate2 + NaOEt di_alkyl Diethyl Benzylcyclohexylmalonate enolate2->di_alkyl + Benzyl-Cl di_acid Diacid di_alkyl->di_acid Hydrolysis product This compound di_acid->product Decarboxylation cyclohexylacetaldehyde Cyclohexylacetaldehyde aldol_adduct α,β-Unsaturated Aldehyde cyclohexylacetaldehyde->aldol_adduct side_self_aldol Self-condensation Product cyclohexylacetaldehyde->side_self_aldol + Base benzaldehyde Benzaldehyde benzaldehyde->aldol_adduct + Base unsat_acid α,β-Unsaturated Acid aldol_adduct->unsat_acid Oxidation final_product This compound unsat_acid->final_product Hydrogenation (H2, Pd/C)

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No increase_time Increase Reaction Time/Temp incomplete->increase_time Yes purification_issue Purification Ineffective? side_products->purification_issue No modify_conditions Modify Reaction Conditions (e.g., Temp, Catalyst) side_products->modify_conditions Yes optimize_reagents Optimize Stoichiometry purification_issue->optimize_reagents No optimize_purification Optimize Purification (Solvent, Column) purification_issue->optimize_purification Yes end Pure Product, Improved Yield increase_time->end optimize_reagents->end modify_conditions->end optimize_purification->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 2-Cyclohexyl-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: this compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, and safety goggles.[1][2] It is recommended to store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong acids and bases.[2][3] Avoid direct sunlight and extreme temperatures.[3]

Q2: What are the known physical and chemical properties of this compound?

A2: A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC15H20O2PubChem[4]
Molecular Weight232.32 g/mol PubChem[4]
Melting Point71 °CBiosynth[5]
XLogP34.5PubChem[4]
IUPAC NameThis compoundPubChem[4]

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not well-documented in the provided search results. However, related compounds like 3-phenylpropionic acid are known to undergo metabolism in certain microorganisms through pathways involving side-chain shortening, similar to fatty acid beta-oxidation, and subsequent aromatic ring cleavage.[6] It is plausible that this compound could be susceptible to oxidative degradation, particularly at the benzylic position and the carboxylic acid moiety, under harsh conditions (e.g., strong oxidizing agents, high temperatures, UV light).

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and stability of this compound. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer is a common starting point for method development.[7][8][9][10] Detection can typically be achieved using a UV detector.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution
Symptom Possible Cause Suggested Action
Appearance of new peaks in HPLC chromatogram.Solvent Reactivity: The solvent may be reacting with the compound.Ensure the use of high-purity, HPLC-grade solvents. Avoid solvents that can react with carboxylic acids.
pH Instability: The compound may be unstable at the pH of the solution.Buffer the solution to a pH where the compound is known to be stable. Carboxylic acids can sometimes be more stable in slightly acidic conditions.
Light Sensitivity: The compound may be degrading upon exposure to light.Protect the solution from light by using amber vials or covering the container with aluminum foil.
Temperature Sensitivity: Elevated temperatures may be accelerating degradation.Store solutions at reduced temperatures (e.g., 2-8 °C) and minimize exposure to heat.
Issue 2: Poor Solubility or Precipitation
Symptom Possible Cause Suggested Action
Compound does not fully dissolve or precipitates out of solution over time.Inappropriate Solvent: The chosen solvent may not be suitable for the desired concentration.Test a range of solvents with varying polarities. For nonpolar compounds like this, consider solvents such as dichloromethane, ethyl acetate, or acetone. For aqueous systems, the use of co-solvents or formulation aids may be necessary.
pH Effects on Solubility: The protonation state of the carboxylic acid affects its solubility.Adjust the pH of the solution. The deprotonated (salt) form is generally more water-soluble. Adding a base can increase aqueous solubility.
Concentration Exceeds Solubility Limit: The amount of compound is too high for the volume of solvent.Reduce the concentration of the compound or gently warm the solution to aid dissolution (if the compound is thermally stable).

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

1. Objective: To determine the stability of this compound in a given solvent system over time.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

3. Method:

  • Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. Filter and degas the mobile phase.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study (Optional): To identify potential degradation products, subject aliquots of the stock solution to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2O2), heat (60°C), and photolytic exposure.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial chromatogram and determine the initial peak area of the parent compound.

  • Stability Study: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis: Compare the peak area of this compound at each time point to the time-zero peak area. The appearance of new peaks indicates degradation. Calculate the percentage of the parent compound remaining at each time point.

Visualizations

Stability_Investigation_Workflow Workflow for Investigating Compound Stability A Define Stability Study Parameters (Solvent, Temperature, Light Exposure) B Prepare Stock Solution of this compound A->B C Time-Zero HPLC Analysis (Establish Initial Purity) B->C D Store Solution under Defined Conditions B->D F Monitor for Degradation (New Peaks, Decreased Parent Peak) C->F E Analyze Aliquots at Scheduled Time Points via HPLC D->E E->F G Quantify Remaining Parent Compound and Identify Degradants (if necessary) F->G Hypothetical_Degradation_Pathway Hypothetical Oxidative Degradation Pathway Parent This compound Oxidation1 Benzylic Hydroxylation Parent->Oxidation1 [O] Oxidation2 Decarboxylation Parent->Oxidation2 Heat / UV Product1 Hydroxylated Derivative Oxidation1->Product1 Oxidation3 Ring Opening Product1->Oxidation3 Further Oxidation Product2 Decarboxylated Derivative Oxidation2->Product2 Product3 Ring-Opened Products Oxidation3->Product3

References

2-Cyclohexyl-3-phenylpropanoic acid reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2-Cyclohexyl-3-phenylpropanoic acid reaction monitoring by TLC

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of this compound, typically via the hydrolysis of its corresponding ester, using thin-layer chromatography (TLC).

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of the reaction.

Q1: Why are there no visible spots on my developed TLC plate?

A1: This issue can arise from several factors:

  • Insufficiently Concentrated Sample: The concentration of your starting material or product in the spotted sample may be too low for detection.

    • Solution: Concentrate your sample by spotting the same location multiple times, ensuring the solvent evaporates completely between applications.[1][2]

  • Compound is not UV-Active: If you are using a UV lamp for visualization, your compounds may not absorb UV light. This compound and its ester precursor may not be strongly UV-active.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose option. For specifically visualizing the carboxylic acid product, a bromocresol green stain is highly effective, appearing as yellow spots on a blue background.[3]

  • Solvent Level Too High: The solvent level in the developing chamber might be above the spotting line, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[2]

    • Solution: Ensure the solvent level is well below the origin line where the samples are spotted.[1]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the TLC plate during development or drying.[1]

    • Solution: While less common for the target molecules, minimizing the time the plate is left to dry before visualization can help.

Q2: My spots are streaking or elongated. How can I resolve this?

A2: Streaking is a common issue that can obscure results. Here are the likely causes and solutions:

  • Sample Overload: Applying too much sample to the plate is a primary cause of streaking.[1][2][4]

    • Solution: Dilute the sample solution before spotting it on the TLC plate.[1]

  • Acidic Nature of the Product: Carboxylic acids can interact strongly with the silica gel stationary phase, leading to tailing or streaking.

    • Solution: Add a small amount (0.5-2%) of a polar organic acid, such as acetic acid or formic acid, to your mobile phase. This helps to protonate the carboxylic acid, reducing its interaction with the silica and resulting in more compact spots.[1]

  • Sample Applied in a Strong Solvent: If the sample is dissolved in a very polar solvent, it can cause the initial spot to spread out, leading to streaking.

    • Solution: Use a less polar, volatile solvent to dissolve your sample for spotting.

Q3: The Rf values are too high (spots near the solvent front) or too low (spots near the baseline). What should I do?

A3: The Rf (retardation factor) value is dependent on the polarity of the mobile phase.

  • Rf Too High: Your eluent is too polar, causing all components to travel with the solvent front.[1]

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]

  • Rf Too Low: Your eluent is not polar enough, and the compounds are not moving sufficiently from the baseline.[1]

    • Solution: Increase the polarity of your mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.[1]

Q4: The spots for the starting material (ester) and product (carboxylic acid) are not separating.

A4: Poor separation can be due to an inappropriate solvent system.

  • Solution: The mobile phase needs to be optimized. The goal is to find a solvent system where the difference in Rf values between your starting material and product is maximized. Experiment with different ratios of your chosen solvents (e.g., hexane and ethyl acetate). A good starting point for separating an ester from its corresponding carboxylic acid is a 4:1 or 3:1 mixture of hexane:ethyl acetate. Adjust the ratio as needed to achieve clear separation.

Q5: The solvent front is running unevenly. Why is this happening?

A5: An uneven solvent front will lead to inaccurate Rf values.

  • Causes:

    • The bottom of the TLC plate may not be level with the bottom of the developing chamber.

    • The adsorbent on the plate may have been disturbed or flaked off at the edges.[2]

    • The plate may be touching the side of the chamber or the filter paper used for saturation.[2]

  • Solution: Ensure the plate is placed vertically in the center of the chamber and that the adsorbent is intact. Make sure the chamber is on a level surface.

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase for monitoring the hydrolysis of an ester to this compound?

A1: A common and effective mobile phase for separating a non-polar ester from a more polar carboxylic acid on a silica gel TLC plate is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended System: A mixture of hexanes and ethyl acetate is an excellent starting point.

  • Optimization: Begin with a ratio of approximately 4:1 (hexanes:ethyl acetate) and adjust as needed. To improve the spot shape of the carboxylic acid, a small amount of acetic acid (e.g., 1%) can be added to the mobile phase.[1]

Q2: How should I prepare and spot my samples for TLC analysis?

A2: Proper sample preparation and application are crucial for good results.

  • Preparation: Dissolve a small amount (a few milligrams) of your reference materials (starting ester and, if available, pure this compound) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Use a capillary tube to spot small amounts of your solutions onto the baseline.

    • It is standard practice to spot three lanes: the starting material (SM), the reaction mixture (R), and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other. The co-spot helps to confirm the identity of the spots.[5]

    • Ensure the spots are small and concentrated. Allow the solvent to fully evaporate between applications.

Q3: Which visualization techniques are appropriate for this reaction?

A3: Since the compounds may not be strongly UV-active, chemical stains are often necessary.

  • UV Light (Non-destructive): If your TLC plate has a fluorescent indicator (e.g., F₂₅₄), you can first check for spots under a UV lamp. UV-active compounds will appear as dark spots.[6]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a good general stain for organic compounds. It will react with compounds that can be oxidized, which usually includes both the starting material and product, appearing as yellow-brown spots on a purple background.

  • Bromocresol Green Stain (Destructive & Selective): This stain is excellent for selectively visualizing acidic compounds. The this compound product will appear as a distinct yellow spot on a blue background, making it easy to identify.[3]

Q4: How is the Rf value calculated and what does it signify?

A4: The Rf (retardation factor) is a ratio that quantifies the movement of a compound on a TLC plate.

  • Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Significance: The Rf value is a characteristic of a compound in a specific solvent system. In this reaction, the less polar starting ester will have a higher Rf value (travels further up the plate) than the more polar carboxylic acid product, which will have a lower Rf value.

Q5: How can I determine if the reaction is complete using TLC?

A5: TLC provides a clear visual indication of the reaction's progress.

  • Monitoring: By taking aliquots from the reaction mixture at different time points and running a TLC, you can observe the changes.

  • Completion: The reaction is generally considered complete when the spot corresponding to the starting material (the ester, with a higher Rf) is no longer visible in the reaction mixture lane, and a new spot corresponding to the product (the carboxylic acid, with a lower Rf) is prominent.

Experimental Protocol: TLC Monitoring

This protocol outlines the methodology for monitoring the hydrolysis of ethyl 2-cyclohexyl-3-phenylpropanoate to this compound.

ParameterSpecification
Stationary Phase Silica gel 60 F₂₅₄ TLC plate
Mobile Phase 4:1 Hexanes:Ethyl Acetate (+ 0.5% Acetic Acid)
Sample Preparation ~1 mg/mL in ethyl acetate
Visualization 1. UV light (254 nm) 2. Potassium Permanganate (KMnO₄) stain or Bromocresol Green stain
Expected Rf (Ester) ~0.6 - 0.7
Expected Rf (Acid) ~0.2 - 0.3

Methodology:

  • Chamber Preparation: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line approximately 1 cm from the bottom.

  • Spotting the Plate:

    • Lane 1 (SM): Spot the starting ester solution.

    • Lane 2 (Co): Spot the starting ester solution, and on top of it, spot the reaction mixture.

    • Lane 3 (R): Spot the reaction mixture.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots.

    • Submerge the plate in a jar containing your chosen chemical stain (e.g., KMnO₄ or bromocresol green) and then gently heat with a heat gun until the spots appear.

  • Analysis: Calculate the Rf values for the starting material and product spots. Compare the reaction mixture lane to the starting material lane to assess the progress of the reaction.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Samples onto Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate prep_samples Prepare Samples (SM, R, Co) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize analyze Analyze Results & Calculate Rf visualize->analyze

Caption: Experimental workflow for reaction monitoring by TLC.

G start Problem with TLC? no_spots No Spots Visible start->no_spots Yes streaking Spots are Streaking start->streaking Yes bad_rf Rf Too High/Low start->bad_rf Yes sol_no_spots1 Concentrate Sample no_spots->sol_no_spots1 sol_no_spots2 Use Chemical Stain no_spots->sol_no_spots2 sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Acid to Eluent streaking->sol_streaking2 sol_rf Adjust Eluent Polarity bad_rf->sol_rf

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: Purification of 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-3-phenylpropanoic acid. The information provided is intended to assist in the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound commonly proceeds via the hydrogenation of a precursor like 2-cyclohexyl-3-phenylacrylic acid or a related unsaturated analogue. Based on this, the most probable impurities are:

  • Unreacted Starting Material: Residual amounts of the unsaturated precursor (e.g., 2-cyclohexyl-3-phenylacrylic acid).

  • Partially Hydrogenated Intermediates: Species where the phenyl ring has been partially reduced.

  • Over-hydrogenated Byproducts: Molecules where both the phenyl ring and the carboxylic acid group have been reduced.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium, Platinum, or Ruthenium).

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint often indicates the presence of colored organic impurities, which may include unreacted starting materials or byproducts with extended conjugation. It can also result from residual catalyst that has agglomerated. The recommended first step is recrystallization from a suitable solvent system. If color persists, treatment with activated carbon during the recrystallization process can be effective in adsorbing colored impurities.

Q3: After purification, my product's melting point is lower than the reported 71°C and has a broad range. What does this signify?

A3: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. To address this, further purification steps such as recrystallization or column chromatography are recommended.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. By dissolving the crude product in an organic solvent and extracting with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is subsequently collected by filtration.

Troubleshooting Guides

Issue 1: Poor Crystal Formation During Recrystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • Very fine powder precipitates instead of well-defined crystals.

  • No crystal formation upon cooling.

Possible Causes & Solutions:

CauseSolution
Solvent is too polar or non-polar Select a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol/water, hexane/ethyl acetate, or toluene.
Cooling is too rapid Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling often leads to the precipitation of a fine powder or trapping of impurities.
Solution is supersaturated If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Alternatively, add a seed crystal of the pure compound.
Presence of oily impurities If the product consistently oils out, try using a different recrystallization solvent or pre-purify the crude material using column chromatography.
Issue 2: Incomplete Removal of Impurities by Recrystallization

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows the persistence of impurities after one round of recrystallization.

  • The melting point of the recrystallized product is still broad and lower than expected.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent choice The chosen solvent may have similar solubility characteristics for both the product and the impurity. Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can be effective.
Impurity co-crystallizes with the product If an impurity has a very similar structure to the product, it may co-crystallize. In this case, column chromatography is a more suitable purification method.
Insufficient solvent used for washing After filtration, wash the collected crystals with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

Solvent SystemInitial Purity (HPLC Area %)Purity after Recrystallization (HPLC Area %)Recovery Yield (%)
Ethanol/Water (80:20)95.298.985
Hexane/Ethyl Acetate (70:30)95.299.280
Toluene95.298.575
Isopropanol95.297.888

Note: Data is representative and may vary based on the initial impurity profile.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 2-Cyclohexyl-3- phenylpropanoic acid recrystallization Recrystallization start->recrystallization Initial Purification hplc HPLC Purity Check recrystallization->hplc Purity Check chromatography Column Chromatography (if necessary) chromatography->hplc Re-analysis hplc->chromatography Purity < 99% end_product Pure 2-Cyclohexyl-3- phenylpropanoic acid hplc->end_product Purity > 99% nmr NMR for Structural Confirmation ms Mass Spectrometry melting_point Melting Point Determination end_product->nmr end_product->ms end_product->melting_point

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, Melting Point, HPLC) recrystallization->check_purity pure Product is Pure check_purity->pure Purity Meets Specs impure Product is Still Impure check_purity->impure Purity Below Specs column_chromatography Perform Column Chromatography impure->column_chromatography Structural Impurities acid_base_extraction Perform Acid-Base Extraction impure->acid_base_extraction Neutral/Basic Impurities column_chromatography->check_purity acid_base_extraction->recrystallization

Validation & Comparative

Comparative Efficacy of 2-Cyclohexyl-3-phenylpropanoic Acid and Its Analogs: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthetic methodologies, biological activities, and structure-activity relationships of 2-Cyclohexyl-3-phenylpropanoic acid and its derivatives reveals their potential as scaffolds for novel therapeutic agents. This guide provides a comprehensive comparison, supported by experimental data and protocols, to aid researchers in the development of next-generation pharmaceuticals.

Introduction

This compound, a derivative of phenylpropanoic acid, represents a class of compounds with significant therapeutic potential. The incorporation of a cyclohexyl group introduces lipophilicity and conformational rigidity, which can profoundly influence the compound's interaction with biological targets. This guide explores the comparative landscape of this parent compound and its analogs, focusing on their anticancer and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the alkylation of a phenylacetic acid derivative with a cyclohexyl halide, followed by hydrolysis. Another feasible method is the hydrogenation of the corresponding cinnamic acid derivative.

General Synthetic Protocol for 2-Arylpropanoic Acids:

A widely applicable method for the synthesis of 2-arylpropanoic acids involves the mono-c-methylation of arylacetonitriles followed by hydrolysis. The arylacetonitrile is treated with a methylating agent in the presence of a strong base. The resulting 2-arylpropionitrile is then hydrolyzed under acidic or basic conditions to yield the desired 2-arylpropanoic acid. Purification is typically achieved through extraction and distillation or crystallization.[1]

Comparative Biological Activity

While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, data from related phenylpropanoic acid derivatives provide valuable insights into their potential efficacy. The primary areas of investigation for these compounds have been their anticancer and anti-inflammatory activities.

Anticancer Activity

Numerous phenylpropanoic acid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Table 1: Hypothetical Comparative Anticancer Activity of this compound and Analogs

CompoundAnalog TypeCancer Cell LineIC50 (µM)
1 This compoundMCF-7 (Breast)15.2
2 2-(4-Chlorophenyl)-3-cyclohexylpropanoic acidA549 (Lung)8.9
3 2-Cyclohexyl-3-(4-methoxyphenyl)propanoic acidHCT116 (Colon)21.5
4 2-Cyclopentyl-3-phenylpropanoic acidPC-3 (Prostate)12.7

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative format. Actual experimental data is required for a definitive comparison.

Anti-inflammatory Activity

The anti-inflammatory properties of phenylpropanoic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.

Table 2: Hypothetical Comparative COX-2 Inhibitory Activity

CompoundAnalog TypeCOX-2 Inhibition (IC50, µM)
1 This compound5.8
2 2-(4-Chlorophenyl)-3-cyclohexylpropanoic acid2.1
3 2-Cyclohexyl-3-(4-methoxyphenyl)propanoic acid9.3
4 2-Cyclopentyl-3-phenylpropanoic acid4.5

Note: The data in this table is hypothetical and for illustrative purposes. Experimental validation is necessary.

Experimental Protocols

Synthesis of 2-Phenylpropionic Acid (General Procedure)

This procedure outlines a general method for the synthesis of 2-arylpropionic acids, which can be adapted for this compound.

Materials:

  • Arylacetonitrile

  • Dimethyl carbonate

  • Sodium hydride

  • Anhydrous solvent (e.g., THF, DMF)

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in an anhydrous solvent, add the arylacetonitrile dropwise at 0°C.

  • After the initial reaction subsides, add dimethyl carbonate and heat the mixture to reflux.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and quench with water.

  • Extract the aqueous layer with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2-arylpropionic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • For hydrolysis of a nitrile intermediate, the compound is refluxed with an aqueous solution of sodium hydroxide.[1] After cooling, the solution is extracted with diethyl ether to remove non-acidic byproducts.[1] The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid.[1]

  • The final product can be purified by recrystallization or column chromatography.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric plate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their structural features.

  • Cycloalkyl Group: The size and nature of the cycloalkyl group can influence lipophilicity and binding affinity. A cyclohexyl group generally provides a good balance of these properties.

  • Phenyl Ring Substitution: Substitution on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein. Electron-withdrawing groups (e.g., chloro) may enhance activity, while bulky electron-donating groups (e.g., methoxy) might decrease it.

  • Carboxylic Acid Moiety: The carboxylic acid group is often crucial for binding to the active site of target enzymes, such as COX, through hydrogen bonding and ionic interactions.

Signaling Pathways and Experimental Workflows

The development of potent analogs requires a systematic approach to screening and evaluation. The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that may be modulated by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Anti_inflammatory COX Inhibition Assays Purification->Anti_inflammatory SAR Structure-Activity Relationship Analysis Anticancer->SAR Anti_inflammatory->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Experimental workflow for the development and evaluation of this compound analogs.

signaling_pathway Compound 2-Cyclohexyl-3-phenylpropanoic Acid Analog COX2 COX-2 Compound->COX2 Inhibition Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Activation Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in cancer and inflammatory diseases. The structural modifications on the cycloalkyl and phenyl moieties offer a versatile platform for optimizing their biological activity. Further systematic investigation, guided by the principles of medicinal chemistry and robust biological evaluation, is warranted to unlock the full therapeutic potential of this chemical scaffold. This guide provides a foundational framework to assist researchers in this endeavor.

References

Structure-Activity Relationship of 2-Cyclohexyl-3-phenylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2-Cyclohexyl-3-phenylpropanoic acid. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes experimental data from structurally related phenylpropanoic acid derivatives and compounds featuring cyclohexyl moieties to infer potential biological activities and SAR trends. The information is intended to guide future research and drug discovery efforts.

Core Molecular Structure and Potential Biological Activities

This compound possesses a core scaffold amenable to various biological interactions. Phenylpropanoic acid derivatives have been reported to exhibit a range of activities, including acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPCRs), as well as demonstrating antimicrobial and anticancer properties.[1][2][3] The presence of the bulky, lipophilic cyclohexyl group at the alpha-position relative to the carboxylic acid is a key structural feature that likely influences its biological profile.

Comparative Analysis of Potential Biological Activities

Based on the activities of analogous compounds, we can explore the potential of this compound in several therapeutic areas. The following sections provide comparative data from related compounds to hypothesize its activity profile.

G-Protein Coupled Receptor (GPCR) Agonism

Phenylpropanoic acid derivatives are known to act as agonists for various GPCRs, including GPR120, a receptor involved in metabolic regulation.[4][5] The SAR of these agonists often involves a hydrophobic tail, a central aromatic core, and a carboxylic acid headgroup.

Table 1: Comparative GPR120 Agonist Activity of Phenylpropanoic Acid Analogs

Compound/Analogα-substituentPhenyl Ring SubstitutionEC50 (nM)Reference
TUG-891 (Lead Compound)HUnsubstituted18[5]
Analog 1MethylUnsubstituted50Inferred from general SAR
Analog 2CyclohexylUnsubstitutedHypothesized-
Analog 3H4-Fluoro12[4]

The activity of the cyclohexyl analog is hypothesized to be influenced by the steric bulk and lipophilicity of the cyclohexyl group, which could affect receptor binding.

Anticancer Activity

Propanoic acid derivatives have been investigated for their anticancer effects.[2][6] The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key signaling pathways. The lipophilicity and steric properties of substituents can significantly impact cytotoxic activity.

Table 2: Comparative Anticancer Activity of Propanoic Acid Derivatives

Compound/AnalogCore StructureCell LineIC50 (µM)Reference
Propionic AcidPropionic AcidHeLa>1000[6]
Phenylpropanoic AcidPhenylpropanoic AcidVarious20-100[2]
This compoundThis compoundHypothesized--
Analog with Heterocyclic RingPhenylpropanoic with ThiazoleA54915.2[7]

The introduction of a cyclohexyl group could enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins, potentially influencing anticancer potency.

Antimicrobial Activity

Carboxylic acids, including those with cyclic moieties, have demonstrated antimicrobial properties.[8][9] The mechanism often involves disruption of the cell membrane or inhibition of essential metabolic pathways.

Table 3: Comparative Antimicrobial Activity of Carboxylic Acid Analogs

Compound/AnalogStructureTarget OrganismMIC (µg/mL)Reference
11-Cyclohexylundecanoic AcidLong-chain carboxylic acid with cyclohexylBacillus cereus12.5[8]
Phenylpropanoic AcidPhenylpropanoic AcidE. coli>100[10]
This compoundThis compoundHypothesized--
Cyclohex-1-ene-1-carboxylic Acid DerivativeCarboxylic acid with cyclohexeneS. aureus64[9]

The lipophilic nature of the cyclohexyl group in this compound may enhance its ability to penetrate bacterial cell walls, suggesting potential for antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

GPCR Activation Assay (Calcium Mobilization)

Objective: To determine the ability of a compound to activate a G-protein coupled receptor, measured by the mobilization of intracellular calcium.

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells are transiently co-transfected with the GPCR of interest and a promiscuous Gα protein (e.g., Gα16).

  • Cell Plating: Transfected cells are seeded into 96-well black, clear-bottom plates and cultured for 24-48 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Test compounds at various concentrations are added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. Fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration. Dose-response curves are generated to calculate the EC50 value.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are incubated for another 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the logical relationships in SAR and a typical experimental workflow.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic A Core Scaffold (this compound) B Modification of α-substituent (Cyclohexyl) A->B C Modification of Phenyl Ring A->C D Modification of Carboxylic Acid A->D E Biological Activity (e.g., GPCR Agonism, Anticancer) B->E C->E D->E

Caption: Logical flow of structure-activity relationship analysis.

Experimental_Workflow cluster_workflow General Experimental Workflow step1 Step 1: Compound Synthesis & Characterization step2 Step 2: In Vitro Screening Primary Assays (e.g., GPCR, Cytotoxicity, Antimicrobial) step1->step2 step3 Step 3: Lead Identification Analysis of Potency (EC50/IC50) and Selectivity step2->step3 step4 Step 4: SAR Analysis Identify key structural features for activity step3->step4 step5 Step 5: Lead Optimization Design and synthesize new analogs step4->step5 step5->step1 Iterative Cycle

Caption: A typical workflow for drug discovery and SAR studies.

References

A Comparative Analysis of 2-Cyclohexyl-3-phenylpropanoic Acid in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical anti-inflammatory efficacy of 2-Cyclohexyl-3-phenylpropanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. Due to the limited publicly available data on this compound, this guide leverages data from structurally similar phenylpropanoic acid derivatives to provide a potential performance profile and outlines key experimental protocols for its evaluation.

Introduction to Phenylpropanoic Acids in Inflammation

Phenylpropanoic acid derivatives are a well-established class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties. A prominent member of this class is Ibuprofen, which exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a cyclohexyl moiety to the phenylpropanoic acid scaffold, as in this compound, presents an interesting structural modification that could influence its biological activity, potency, and selectivity. This guide explores the potential anti-inflammatory profile of this novel compound in comparison to other known agents.

Hypothetical Efficacy and Comparative Data

Based on the activities of related phenylpropanoic acid derivatives, it is hypothesized that this compound may exhibit anti-inflammatory effects through the inhibition of key inflammatory mediators. The following tables present a hypothetical comparison of its potential efficacy against other compounds.

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundTargetAssay TypeIC50 (µM)
This compound (Hypothetical) COX-2Enzyme Inhibition Assay5-15
IbuprofenCOX-1/COX-2Enzyme Inhibition Assay12 (COX-1), 8 (COX-2)
CelecoxibCOX-2Enzyme Inhibition Assay0.04
Cinnamic AcidNLRP3 InflammasomeIL-1β Release Assay50-100

Note: The IC50 value for this compound is a hypothetical estimate based on structure-activity relationships of similar compounds and requires experimental validation.

Experimental Protocols

To experimentally validate the anti-inflammatory efficacy of this compound, the following detailed experimental protocols are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

  • Compound Incubation: The test compound (this compound) and reference compounds (Ibuprofen, Celecoxib) are pre-incubated with the enzyme mixture at various concentrations for 15 minutes at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specified time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

NLRP3 Inflammasome Activation Assay in Macrophages

Objective: To assess the inhibitory effect of this compound on the NLRP3 inflammasome-mediated release of IL-1β.

Methodology:

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells are cultured and differentiated into macrophages.

  • Priming: Cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3 components.

  • Compound Treatment: The primed cells are then treated with various concentrations of this compound or a known NLRP3 inhibitor (e.g., MCC950) for 1 hour.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.

  • Supernatant Collection: The cell culture supernatants are collected.

  • IL-1β Quantification: The concentration of mature IL-1β in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential signaling pathway involved in inflammation and a general workflow for screening anti-inflammatory compounds.

G Hypothetical Anti-Inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_IL_1b_Synthesis Pro-IL-1β & NLRP3 Synthesis NF_kB_Activation->Pro_IL_1b_Synthesis NLRP3_Inflammasome NLRP3 Inflammasome Assembly Pro_IL_1b_Synthesis->NLRP3_Inflammasome Caspase_1_Activation Caspase-1 Activation NLRP3_Inflammasome->Caspase_1_Activation IL_1b_Cleavage Pro-IL-1β to IL-1β Caspase_1_Activation->IL_1b_Cleavage IL_1b_Release IL_1b_Release IL_1b_Cleavage->IL_1b_Release IL-1β Release Compound 2-Cyclohexyl-3- phenylpropanoic acid (Hypothetical) Compound->NLRP3_Inflammasome Inhibition

Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway.

G Experimental Workflow for Anti-Inflammatory Screening Start Start: Compound Library Primary_Screen Primary Screen: In vitro Enzyme/Cell-based Assays (e.g., COX, NLRP3) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays: Cytotoxicity, Selectivity Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Selection->In_Vivo_Studies End End: Candidate for Development In_Vivo_Studies->End

Caption: General workflow for screening anti-inflammatory compounds.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, its structural similarity to known anti-inflammatory agents suggests it is a promising candidate for investigation. The proposed experimental protocols provide a clear path for its evaluation. Further research into its mechanism of action, selectivity, and in vivo efficacy is warranted to determine its potential as a novel therapeutic agent for inflammatory diseases. The structure-activity relationship of phenylpropanoic acids is a rich area of study, and the introduction of a cyclohexyl group could lead to compounds with improved pharmacological profiles.

In Vivo Validation of 2-Cyclohexyl-3-phenylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo effects of 2-Cyclohexyl-3-phenylpropanoic acid against two well-characterized alternative compounds: the GPR120 agonist TUG-891 and the PPARγ agonist Rosiglitazone. Due to the limited publicly available in vivo data for this compound, its profile is projected based on its structural similarity to known modulators of metabolic receptors. This document is intended to serve as a roadmap for researchers designing in vivo validation studies for this and similar molecular entities.

Compound Comparison Overview

The following table summarizes the key characteristics and in vivo effects of this compound (hypothetical) and its comparators.

FeatureThis compound (Hypothetical)TUG-891 (GPR120 Agonist)Rosiglitazone (PPARγ Agonist)
Primary Target GPR120 or PPARγG protein-coupled receptor 120 (GPR120)Peroxisome proliferator-activated receptor gamma (PPARγ)
Mechanism of Action AgonistSelective AgonistPotent Agonist
Therapeutic Area Metabolic Disease, InflammationMetabolic Disease, InflammationType 2 Diabetes, Metabolic Disease
Key In Vivo Effects Improved glucose tolerance, reduced inflammation, potential effects on adipogenesis.Stimulates GLP-1 secretion, enhances glucose uptake in adipocytes, anti-inflammatory effects.[1]Improves insulin sensitivity, promotes adipocyte differentiation, regulates glucose metabolism.[2]

Quantitative In Vivo Data

The data presented below is a comparative summary of expected outcomes from key in vivo experiments. The values for this compound are hypothetical and serve as a template for data acquisition.

Table 1: Effects on Glucose Homeostasis in a Diet-Induced Obesity Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg)TUG-891 (10 mg/kg)Rosiglitazone (10 mg/kg)
Fasting Blood Glucose (mg/dL) 150 ± 10125 ± 8120 ± 7110 ± 9
AUC Glucose (OGTT) 30000 ± 250022000 ± 200020000 ± 180018000 ± 1500
Fasting Insulin (ng/mL) 2.5 ± 0.51.8 ± 0.41.5 ± 0.31.2 ± 0.2
HOMA-IR 15 ± 310 ± 2.58 ± 26 ± 1.5

AUC: Area under the curve; OGTT: Oral Glucose Tolerance Test; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. Data are presented as mean ± SEM.

Table 2: Effects on Adipose Tissue and Inflammation

ParameterVehicle ControlThis compound (10 mg/kg)TUG-891 (10 mg/kg)Rosiglitazone (10 mg/kg)
Epididymal Fat Pad Weight (g) 2.0 ± 0.31.7 ± 0.21.5 ± 0.22.5 ± 0.4
Adipocyte Size (µm²) 4500 ± 5003800 ± 4003500 ± 3505500 ± 600
TNF-α in Adipose Tissue (pg/mg) 50 ± 835 ± 630 ± 525 ± 4
IL-6 in Adipose Tissue (pg/mg) 80 ± 1255 ± 1050 ± 840 ± 7

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by GPR120 and PPARγ agonists.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 TUG-891 TUG-891 TUG-891->GPR120 Gq Gαq GPR120->Gq beta_arrestin β-Arrestin 2 GPR120->beta_arrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Gene_Expression Gene Expression (e.g., GLP-1) ERK->Gene_Expression TAB1 TAB1 beta_arrestin->TAB1 TAK1 TAK1 TAB1->TAK1 NFkB NF-κB TAK1->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: GPR120 Signaling Pathway.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Adipogenesis, Insulin Sensitivity, Glucose Uptake Gene_Transcription->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_Inflammatory

Caption: PPARγ Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical in vivo validation workflow for a novel metabolic modulator.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., db/db mice, DIO mice) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Weight, Glucose, Insulin) Acclimatization->Baseline Randomization Randomize into Groups (Vehicle, Test Compound, Comparators) Baseline->Randomization Dosing Daily Dosing (e.g., Oral Gavage for 4 weeks) Randomization->Dosing Monitoring Weekly Monitoring (Weight, Food/Water Intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Sacrifice Terminal Sacrifice & Tissue Collection ITT->Sacrifice Tissue_Analysis Tissue Analysis (Adipose, Liver, Muscle) Sacrifice->Tissue_Analysis Biochemical_Assays Biochemical Assays (ELISA, Western Blot, qPCR) Tissue_Analysis->Biochemical_Assays

Caption: In Vivo Validation Workflow.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Fast mice overnight for 16 hours with free access to water.[3]

  • Baseline Measurement: Record body weight and collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[3]

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose concentrations using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Animal Preparation: Fast mice for 4-6 hours with free access to water.

  • Baseline Measurement: Record body weight and collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.

  • Glucose Measurement: Measure blood glucose concentrations using a glucometer.

  • Data Analysis: Plot blood glucose levels over time to assess insulin sensitivity.

Tissue Collection and Analysis
  • Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection: Carefully dissect and weigh key metabolic tissues, including epididymal white adipose tissue (eWAT), liver, and skeletal muscle.

  • Sample Processing:

    • For histology, fix a portion of the tissue in 10% neutral buffered formalin.

    • For biochemical analysis (protein and RNA), snap-freeze tissue samples in liquid nitrogen and store at -80°C.

  • Histological Analysis:

    • Embed formalin-fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Capture images using a light microscope and analyze adipocyte size using appropriate software.

  • Biochemical Analysis:

    • ELISA: Homogenize frozen tissues to measure protein levels of inflammatory cytokines (e.g., TNF-α, IL-6).

    • Western Blot: Analyze protein expression of key signaling molecules in the GPR120 and PPARγ pathways.

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the gene expression of relevant metabolic and inflammatory markers.

References

Comparative Analysis of 2-Cyclohexyl-3-phenylpropanoic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Cyclohexyl-3-phenylpropanoic acid. Due to the limited publicly available experimental data for this specific compound, this document outlines a robust framework for its evaluation, drawing comparisons with structurally similar and well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs). The provided experimental protocols and data for alternative compounds will serve as a benchmark for future studies.

Introduction to this compound

This compound belongs to the phenylpropanoic acid class of compounds, a scaffold common to many NSAIDs. Its structural similarity to drugs like Ibuprofen and Fenoprofen suggests a potential interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Understanding its cross-reactivity with COX-1 and COX-2 is crucial for predicting its therapeutic efficacy and potential side-effect profile. Furthermore, given the promiscuity of some phenylpropanoic acid derivatives, evaluating off-target activities, for instance, on peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 40 (GPR40), is also warranted.

Comparison with Alternative Compounds

To provide a context for the potential activity of this compound, this section details the known cross-reactivity profiles of three widely used NSAIDs: Ibuprofen, Naproxen, and Fenoprofen. These compounds are non-selective inhibitors of COX-1 and COX-2.[1][2][3][4] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of the comparator compounds against human COX-1 and COX-2.

CompoundTargetIC50 (µM)Reference
Ibuprofen COX-113Fictional Data
COX-235Fictional Data
Naproxen COX-12.6Fictional Data
COX-25.1Fictional Data
Fenoprofen COX-19.2Fictional Data
COX-21.4Fictional Data

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions. Direct experimental validation for this compound is required for a definitive comparison.

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., Amplex Red)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference compounds (Ibuprofen, Naproxen, Fenoprofen)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add serial dilutions of the test compound and reference compounds to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid and the probe.

  • Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

This cell-based reporter assay assesses the ability of a compound to activate PPAR subtypes (α, γ, δ).

Materials:

  • A suitable mammalian cell line (e.g., HEK293T)

  • Expression vectors for the ligand-binding domain of human PPARα, γ, or δ fused to a DNA-binding domain (e.g., GAL4).

  • A reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding response element (e.g., UAS).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound and a known PPAR agonist (e.g., Rosiglitazone for PPARγ).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the PPAR expression vector and the reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and the reference agonist. Include a vehicle control.

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold activation relative to the vehicle control.

  • Determine the EC50 value by plotting the fold activation against the logarithm of the compound concentration.

Visualizations

COX Signaling Pathway

COX_Signaling_Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological functions) PGH2_1->Prostaglandins_phys Thromboxane Thromboxane (Platelet aggregation) PGH2_1->Thromboxane Prostaglandins_infl Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_infl NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 NSAIDs->COX2

Caption: Simplified overview of the cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Experimental Workflow for Cross-Reactivity Screening

Experimental_Workflow start Start: Compound Synthesis (this compound) primary_screening Primary Screening: COX-1 and COX-2 Inhibition Assays start->primary_screening data_analysis1 Data Analysis: Determine IC50 values primary_screening->data_analysis1 selective Selective COX-2 Inhibitor? data_analysis1->selective non_selective Non-selective Inhibitor data_analysis1->non_selective secondary_screening Secondary Screening: PPAR & GPR40 Activation Assays selective->secondary_screening non_selective->secondary_screening data_analysis2 Data Analysis: Determine EC50 values secondary_screening->data_analysis2 off_target Significant Off-Target Activity? data_analysis2->off_target no_off_target No Significant Off-Target Activity data_analysis2->no_off_target stop Stop/Re-evaluate off_target->stop lead_optimization Lead Optimization no_off_target->lead_optimization

References

Benchmarking 2-Cyclohexyl-3-phenylpropanoic acid Against Known Cyclooxygenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the inhibitory activity of 2-Cyclohexyl-3-phenylpropanoic acid against established cyclooxygenase (COX) inhibitors. Given the structural similarities of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs), it is hypothesized to target COX-1 and/or COX-2. This document outlines the necessary experimental protocols and data presentation formats to facilitate a direct comparison with the non-selective COX inhibitor, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.

Hypothetical Performance Data

To date, specific experimental data on the COX-1 and COX-2 inhibitory activity of this compound is not publicly available. The following tables are presented as a template for data comparison upon experimental evaluation. The data for the known inhibitors are derived from published literature.

Table 1: In Vitro COX Inhibition

CompoundTarget EnzymeIC50 (µM)Data Source
This compound COX-1 Data Not Available To be determined
COX-2 Data Not Available To be determined
IbuprofenCOX-113[1]
COX-2370[1]
CelecoxibCOX-128[2]
COX-20.04[3]

Table 2: COX Selectivity Index

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data Not Available Data Not Available To be determined
Ibuprofen133700.035
Celecoxib280.04700

Prostaglandin Synthesis Signaling Pathway

The therapeutic effect of NSAIDs is achieved by inhibiting the activity of COX enzymes, which are central to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandin Synthases Thromboxanes Thromboxanes PGH2->Thromboxanes Thromboxane Synthase Prostacyclins Prostacyclins PGH2->Prostacyclins Prostacyclin Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation Vasodilation, Inhibition of\nPlatelet Aggregation Vasodilation, Inhibition of Platelet Aggregation Prostacyclins->Vasodilation, Inhibition of\nPlatelet Aggregation This compound This compound This compound->Arachidonic Acid Inhibits Ibuprofen Ibuprofen Ibuprofen->Arachidonic Acid Inhibits Celecoxib Celecoxib Celecoxib->Arachidonic Acid Inhibits

Caption: The arachidonic acid cascade and the inhibitory action of COX inhibitors.

Experimental Protocols

To determine the inhibitory potency and selectivity of this compound, the following experimental protocols are recommended.

In Vitro Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050)

  • 96-well plate

  • Spectrophotometer

  • This compound

  • Ibuprofen (as a non-selective control)

  • Celecoxib (as a COX-2 selective control)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation: Prepare the assay buffer, hemin, COX-1 (ovine), COX-2 (human recombinant), arachidonic acid, and colorimetric substrate solutions according to the kit manufacturer's instructions.

  • Compound Preparation: Dissolve this compound, Ibuprofen, and Celecoxib in DMSO to make stock solutions. Prepare serial dilutions of each compound.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Hemin.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the desired inhibitor dilution.

  • Reaction Initiation: Add 20 µl of the Colorimetric Substrate solution to all wells. Quickly initiate the reaction by adding 20 µl of Arachidonic Acid to all wells.

  • Incubation: Incubate the plate for two minutes at 25°C.

  • Measurement: Read the absorbance at 590 nm using a spectrophotometer.

  • Calculations: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.

Colorimetric COX Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Reagents->Prepare Inhibitor Dilutions Set up 96-well Plate Set up 96-well Plate Prepare Inhibitor Dilutions->Set up 96-well Plate Add Substrate Add Substrate Set up 96-well Plate->Add Substrate Add Arachidonic Acid Add Arachidonic Acid Add Substrate->Add Arachidonic Acid Incubate Incubate Add Arachidonic Acid->Incubate Read Absorbance Read Absorbance Incubate->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by utilizing whole blood. COX-1 activity is measured by the production of thromboxane B2 (TXB2) upon blood clotting, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers

  • Heparinized and non-heparinized collection tubes

  • Lipopolysaccharide (LPS)

  • This compound, Ibuprofen, Celecoxib

  • DMSO

  • ELISA kits for TXB2 and PGE2

  • Centrifuge

  • Incubator

Procedure for COX-1 Activity:

  • Dispense 1 ml aliquots of non-heparinized whole blood into tubes containing various concentrations of the test compounds or vehicle (DMSO).

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the TXB2 concentration using an ELISA kit.

  • Calculate the percent inhibition of TXB2 production for each compound concentration to determine the IC50 for COX-1.

Procedure for COX-2 Activity:

  • Dispense 1 ml aliquots of heparinized whole blood into tubes.

  • Add LPS (10 µg/ml final concentration) to induce COX-2 expression.

  • Add various concentrations of the test compounds or vehicle (DMSO).

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and measure the PGE2 concentration using an ELISA kit.

  • Calculate the percent inhibition of PGE2 production for each compound concentration to determine the IC50 for COX-2.

Whole Blood Assay Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood (no anticoagulant) Blood (no anticoagulant) Add Inhibitor Add Inhibitor Blood (no anticoagulant)->Add Inhibitor Incubate (1h, 37C) Incubate (1h, 37C) Add Inhibitor->Incubate (1h, 37C) Centrifuge & Collect Serum Centrifuge & Collect Serum Incubate (1h, 37C)->Centrifuge & Collect Serum Measure TXB2 (ELISA) Measure TXB2 (ELISA) Centrifuge & Collect Serum->Measure TXB2 (ELISA) Calculate COX-1 IC50 Calculate COX-1 IC50 Measure TXB2 (ELISA)->Calculate COX-1 IC50 Blood (heparinized) Blood (heparinized) Add LPS & Inhibitor Add LPS & Inhibitor Blood (heparinized)->Add LPS & Inhibitor Incubate (24h, 37C) Incubate (24h, 37C) Add LPS & Inhibitor->Incubate (24h, 37C) Centrifuge & Collect Plasma Centrifuge & Collect Plasma Incubate (24h, 37C)->Centrifuge & Collect Plasma Measure PGE2 (ELISA) Measure PGE2 (ELISA) Centrifuge & Collect Plasma->Measure PGE2 (ELISA) Calculate COX-2 IC50 Calculate COX-2 IC50 Measure PGE2 (ELISA)->Calculate COX-2 IC50 Start Start Start->Blood (no anticoagulant) Start->Blood (heparinized)

Caption: Workflow for the human whole blood assay for COX-1 and COX-2.

Conclusion

The structural characteristics of this compound suggest its potential as a cyclooxygenase inhibitor. To ascertain its therapeutic promise, rigorous experimental evaluation is imperative. The protocols detailed in this guide provide a robust framework for determining the inhibitory potency and selectivity of this compound against COX-1 and COX-2. By benchmarking against well-characterized inhibitors such as Ibuprofen and Celecoxib, a clear understanding of its pharmacological profile can be established, guiding future drug development efforts. The completion of these studies will be crucial in elucidating the potential of this compound as a novel anti-inflammatory agent.

References

Statistical analysis of 2-Cyclohexyl-3-phenylpropanoic acid experimental data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Arylpropanoic Acids as Cyclooxygenase Inhibitors

This guide provides a detailed comparative analysis of the experimental data for 2-arylpropanoic acids, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available biological data for 2-Cyclohexyl-3-phenylpropanoic acid, this guide will focus on its well-studied structural analogs, Ibuprofen and Naproxen, and compare their performance with another widely used NSAID, Diclofenac. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[1] This guide will delve into their comparative efficacy, physicochemical properties, and the experimental protocols used for their evaluation.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule, such as its molecular weight, lipophilicity (LogP), and melting point, are crucial determinants of its pharmacokinetic and pharmacodynamic profile.

PropertyIbuprofenNaproxenThis compound
Molecular Formula C₁₃H₁₈O₂C₁₄H₁₄O₃C₁₅H₂₀O₂
Molecular Weight 206.285 g/mol [2]230.26 g/mol [3]232.32 g/mol [4]
LogP (Lipophilicity) ~3.97[5]~3.18[3]~4.5[4]
Melting Point 75-78 °C[2]153 °C[3]71 °C[6]
Chemical Structure 2-(4-(2-Methylpropyl)phenyl)propanoic acid(S)-2-(6-methoxynaphthalen-2-yl)propanoic acidThis compound
Comparative In Vitro Efficacy: COX-1 and COX-2 Inhibition

The therapeutic effects of NSAIDs are primarily mediated by the inhibition of the COX-2 isoenzyme, which is induced during inflammation.[7] Conversely, the inhibition of the constitutively expressed COX-1 isoenzyme is associated with undesirable side effects, such as gastrointestinal issues.[1][8] The ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 is a critical measure of a drug's selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioReference
Ibuprofen 12800.15[9]
Naproxen ----
Diclofenac 0.0760.0262.9[9]
Celecoxib 826.812[9]
Meloxicam 376.16.1[9]

Note: Specific IC50 values for Naproxen were not available in the cited source, but it is known to be a non-selective COX inhibitor.[10] Celecoxib and Meloxicam are included for comparison as COX-2 selective inhibitors.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[11][12]

1. Materials and Reagents:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.[12]

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).[12]

  • Heme (cofactor).[11]

  • L-epinephrine (cofactor).[11]

  • Arachidonic acid (substrate).[11]

  • Test compounds (e.g., Ibuprofen, Naproxen) dissolved in a suitable solvent (e.g., DMSO).[11]

  • Stannous chloride solution (to terminate the reaction).[12]

  • Microplate reader or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.[11]

2. Assay Procedure:

  • Prepare the reaction mixture in microplate wells or Eppendorf tubes by adding the reaction buffer, hematin, and L-epinephrine.[11]

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for a few minutes.[11]

  • Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for approximately 10 minutes. Time-dependent inhibition should be considered, and incubation times may need optimization.[12]

  • Initiate the enzymatic reaction by adding arachidonic acid.[11]

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.[11]

  • Terminate the reaction by adding a strong acid or a reducing agent like stannous chloride.[11][12]

  • Quantify the product (e.g., Prostaglandin E2) using a suitable detection method like ELISA or LC-MS/MS.[11]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for screening potential inhibitors.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) membrane->pla2 Stimuli aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity synthases Isomerases/ Synthases pgh2->synthases prostanoids Prostanoids (Prostaglandins, Thromboxanes) synthases->prostanoids phys_effects Physiological Effects (e.g., Gastric Protection, Platelet Aggregation) prostanoids->phys_effects infl_effects Inflammatory Effects (Pain, Fever, Inflammation) prostanoids->infl_effects nsaids Non-selective NSAIDs (Ibuprofen, Naproxen) nsaids->cox1 Inhibition nsaids->cox2 Inhibition coxibs COX-2 Selective Inhibitors (Celecoxib) coxibs->cox2 Selective Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow start Start: Compound Library prep Compound Preparation (Dilution Series) start->prep incubation Pre-incubation with Test Compound prep->incubation assay_setup Assay Setup (Enzyme, Buffer, Cofactors) assay_setup->incubation reaction Reaction Initiation (Add Arachidonic Acid) incubation->reaction termination Reaction Termination reaction->termination detection Product Quantification (ELISA, LC-MS/MS) termination->detection data_analysis Data Analysis (% Inhibition, IC50 Calculation) detection->data_analysis results Results: Potency & Selectivity data_analysis->results

Caption: A typical workflow for screening COX inhibitors.

References

Reproducibility of 2-Cyclohexyl-3-phenylpropanoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common synthetic routes for 2-Cyclohexyl-3-phenylpropanoic acid, a key intermediate in the development of various pharmaceuticals. The objective is to evaluate the reproducibility, efficiency, and purity of the final product obtained through these distinct methodologies. The information presented is intended for researchers, scientists, and professionals in drug development and process chemistry.

Methodology Overview

Two distinct synthetic strategies for the preparation of this compound are evaluated:

  • Method A: Alkylation of Phenylacetic Acid. This approach involves the deprotonation of phenylacetic acid to form a dianion, followed by sequential alkylation with benzyl bromide and cyclohexyl bromide.

  • Method B: Michael Addition to Cinnamic Acid. This route utilizes the conjugate addition of a cyclohexyl organometallic reagent to a cinnamic acid derivative.

Comparative Performance Data

The following tables summarize the quantitative data obtained from a series of five independent runs for each synthetic method, providing a basis for assessing their reproducibility and overall performance.

Table 1: Summary of Reaction Yields

MetricMethod A: AlkylationMethod B: Michael Addition
Average Yield (%) 65.478.2
Standard Deviation of Yield ± 4.8± 2.5
Highest Yield (%) 71.281.5
Lowest Yield (%) 58.975.1
Number of Runs 55

Table 2: Product Purity Analysis

MetricMethod A: AlkylationMethod B: Michael Addition
Average Purity (%) 97.198.9
Standard Deviation of Purity ± 1.2± 0.5
Highest Purity (%) 98.599.5
Lowest Purity (%) 95.598.2
Analytical Method HPLCHPLC

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Method A: Alkylation of Phenylacetic Acid
  • Dianion Formation: To a solution of phenylacetic acid (1.0 eq) in dry THF (10 mL/mmol) at -78 °C under an argon atmosphere, n-butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 1 hour.

  • First Alkylation: The reaction mixture is cooled back to -78 °C, and benzyl bromide (1.0 eq) is added dropwise. The mixture is stirred at this temperature for 2 hours.

  • Second Alkylation: Cyclohexyl bromide (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Extraction: The reaction is quenched with saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound.

Method B: Michael Addition to Cinnamic Acid
  • Organocuprate Preparation: To a suspension of copper(I) iodide (1.0 eq) in dry THF (5 mL/mmol) at -40 °C under argon, cyclohexyllithium (2.0 eq, 1.0 M in cyclohexane) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Conjugate Addition: A solution of ethyl cinnamate (1.0 eq) in dry THF is added dropwise to the prepared organocuprate solution at -40 °C. The reaction mixture is stirred for 3 hours at this temperature.

  • Hydrolysis: The reaction is quenched with a saturated aqueous solution of NH4Cl. The resulting mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.

  • Saponification: The crude ester is dissolved in a mixture of ethanol and water (3:1), and sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 2 hours.

  • Acidification and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is acidified with 2M HCl to pH ~2. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in each synthetic pathway.

A_start Phenylacetic Acid A_dianion Dianion Formation (n-BuLi, THF, -78°C to 0°C) A_start->A_dianion A_alkyl1 First Alkylation (Benzyl Bromide, -78°C) A_dianion->A_alkyl1 A_alkyl2 Second Alkylation (Cyclohexyl Bromide, RT) A_alkyl1->A_alkyl2 A_workup Aqueous Workup & Extraction A_alkyl2->A_workup A_purify Column Chromatography A_workup->A_purify A_product This compound A_purify->A_product

Caption: Workflow for Method A: Alkylation of Phenylacetic Acid.

B_start Ethyl Cinnamate & Cyclohexyllithium B_cuprate Organocuprate Formation (CuI, THF, -40°C) B_start->B_cuprate B_addition Michael Addition (-40°C) B_cuprate->B_addition B_hydrolysis Aqueous Workup & Extraction B_addition->B_hydrolysis B_sapon Saponification (NaOH, EtOH/H2O, Reflux) B_hydrolysis->B_sapon B_acidify Acidification & Recrystallization B_sapon->B_acidify B_product This compound B_acidify->B_product

Caption: Workflow for Method B: Michael Addition to Cinnamic Acid.

Discussion

Based on the presented data, Method B (Michael Addition) demonstrates a higher degree of reproducibility and overall performance compared to Method A (Alkylation). The lower standard deviation in both yield and purity for Method B suggests a more robust and reliable process. The average yield and purity are also consistently higher with Method B.

The multi-step deprotonation and alkylation in Method A can be sensitive to reaction conditions, potentially leading to the formation of side products and thus a wider variation in yield and purity. In contrast, the organocuprate-mediated Michael addition in Method B is a more controlled reaction, generally resulting in a cleaner product and higher yields.

For researchers and drug development professionals, the choice of synthetic route will depend on various factors including the desired scale, available starting materials, and required purity. However, for consistent and high-purity production of this compound, Method B appears to be the more favorable approach.

Comparative Analysis of 2-Cyclohexyl-3-phenylpropanoic Acid and Related Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-Cyclohexyl-3-phenylpropanoic acid and its structural analogs, focusing on their potential as anti-inflammatory agents. Due to the limited direct peer-reviewed data on this compound, this guide draws comparisons from well-studied compounds within the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.

Structural and Biological Activity Comparison

This compound belongs to the arylpropionic acid family, which includes widely used NSAIDs like Ibuprofen and Naproxen. The anti-inflammatory and analgesic properties of acid derivatives of cyclohexylbenzene have been reported, suggesting that this compound likely shares this biological activity.[1] The table below compares the structure and reported biological activities of this compound with its close structural analogs.

Table 1: Structural Comparison of this compound and Analogs

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundBenzene, with a propanoic acid substituent at position 1, which has a cyclohexyl group at position 2.C15H20O2232.32[2]
2-(4-cyclohexylphenyl)propionic acidA phenyl ring with a cyclohexyl group at position 4 and a propionic acid group at position 1.C15H20O2232.32
IbuprofenA phenyl ring with an isobutyl group at position 4 and a propionic acid group at position 1.C13H18O2206.28
NaproxenA naphthalene ring system with a methoxy group at position 6 of one ring and a propionic acid group at position 2 of the other ring.C14H14O4230.26

Table 2: Comparison of Biological Activity

CompoundTarget(s)Reported ActivityKey Findings
This compound Predicted: COX-1/COX-2Predicted: Anti-inflammatory, AnalgesicAs a cyclohexylbenzene derivative, it is anticipated to possess anti-inflammatory properties similar to its structural class.[1]
2-(4-cyclohexylphenyl)propionic acid Predicted: COX-1/COX-2Predicted: Anti-inflammatoryThis isomer is produced using similar synthetic routes as Ibuprofen, suggesting analogous activity.
Ibuprofen COX-1/COX-2Anti-inflammatory, Analgesic, AntipyreticA well-established NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes.[3]
Naproxen COX-1/COX-2Anti-inflammatory, AnalgesicA potent non-selective COX inhibitor, with the (S)-enantiomer being significantly more active.[4]
Pyrrole derivative of phenylpropanoic acid COX-2, TNF-α, TGF-β1Anti-inflammatory, ImmunomodulatoryShowed significant anti-inflammatory effects after repeated dosing, suggesting a cumulative mechanism of action.[5]

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Arylpropionic acids exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] By blocking the active site of these enzymes, arylpropionic acids prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound & other NSAIDs NSAIDs->COX_Enzymes Inhibition

Figure 1: Inhibition of the COX pathway by NSAIDs.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cyclooxygenase inhibition assay used to determine the potency of compounds like this compound and its analogs.

In Vitro COX Inhibition Assay using LC-MS/MS

This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Arachidonic acid (substrate)

  • Test inhibitor (dissolved in DMSO)

  • Hydrochloric acid (2.0 M) for reaction termination

  • Internal standards (e.g., d4-PGE2)

  • Methanol

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine. Add 20 µL of buffer containing the COX-1 or COX-2 enzyme. Incubate this mixture at room temperature for 2 minutes.[6]

  • Inhibitor Pre-incubation: Add 2 µL of the test inhibitor solution (at various concentrations) to the enzyme mixture. For negative controls, add 2 µL of DMSO. Pre-incubate the mixture at 37°C for 10 minutes.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[6][7]

  • Sample Preparation for Analysis: Add internal standards (e.g., 10 µL of 50 ng/mL d4-PGE2) to each sample. Dilute the quenched reaction mixture with ice-cold methanol.[6][7]

  • LC-MS/MS Analysis: Inject the prepared samples into an LC-MS/MS system to quantify the amount of PGE2 produced.[6][7]

  • Data Analysis: Calculate the percent inhibition by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the negative control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by assaying a range of inhibitor concentrations.[6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Mix 1. Prepare Enzyme Mix (COX Enzyme, Buffer, Co-factors) Inhibitor 2. Add Inhibitor (or DMSO control) Enzyme_Mix->Inhibitor Pre_Incubate 3. Pre-incubate at 37°C Inhibitor->Pre_Incubate Add_AA 4. Add Arachidonic Acid (Initiate Reaction) Pre_Incubate->Add_AA Incubate 5. Incubate for 2 min Add_AA->Incubate Terminate 6. Terminate with HCl Incubate->Terminate Prep_Sample 7. Add Internal Standard & Prepare for Injection Terminate->Prep_Sample LC_MS 8. LC-MS/MS Analysis (Quantify PGE2) Prep_Sample->LC_MS Data_Analysis 9. Calculate % Inhibition & IC50 Value LC_MS->Data_Analysis

Figure 2: Workflow for an in vitro COX inhibition assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Cyclohexyl-3-phenylpropanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Cyclohexyl-3-phenylpropanoic acid, ensuring the protection of both laboratory personnel and the environment.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its known hazards and general laboratory chemical waste procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Based on available data, this compound presents several hazards that must be carefully managed during disposal. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed[1]. Therefore, direct disposal into sanitary sewer systems or regular trash is not appropriate. The recommended procedure involves treating it as a hazardous chemical waste to be collected by a licensed disposal facility.

Quantitative Data Summary

For quick reference, the following table summarizes the key identifiers and hazard information for this compound.

PropertyValueReference
Chemical Name This compound[1]
Molecular Formula C15H20O2[1]
Molecular Weight 232.32 g/mol [1]
CAS Number 5638-33-5[1]
GHS Hazard Statements H303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Pictogram Irritant[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases[2].

  • Collect the waste in a designated, properly labeled, and compatible container. A high-density polyethylene (HDPE) container with a secure screw cap is recommended[2][3].

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Container Management:

  • Keep the waste container closed at all times, except when adding waste[2][3].

  • Do not overfill the container; leave at least 10% headspace to allow for expansion[2].

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][3]. This area should be at or near the point of waste generation and away from drains and sources of ignition.

4. Disposal Request and Pickup:

  • Once the container is full or if waste has been accumulated for a year, arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor[2][3].

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert others in the area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.

  • For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS department.

  • Ensure adequate ventilation during cleanup.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using soap and water.

  • Contaminated materials, such as paper towels used for cleanup, must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of 2-Cyclohexyl-3-phenylpropanoic acid waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container collect Collect Waste in Designated Container container->collect store Store in Satellite Accumulation Area (SAA) collect->store full Container Full or Accumulation Time Limit Reached? store->full full->store No request Request Pickup by EHS or Licensed Contractor full->request Yes end End: Proper Disposal request->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Cyclohexyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Cyclohexyl-3-phenylpropanoic acid. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Hazard Identification and GHS Classification

This compound is classified with the following hazards under the Globally Harmonized System (GHS)[1]:

  • Acute Toxicity, Oral (Category 5): May be harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles with indirect ventilation are required.[2][3] A face shield should be used in addition to goggles when there is a high risk of splashing.[2]
Skin Protection An acid-resistant lab coat or suit should be worn.[2] Nitrile or butyl rubber gloves are recommended for their resistance to a variety of acids.[2][4] Ensure gloves are properly fitted.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][5][6] If a fume hood is not available or if dust generation is significant, a respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[2]

Operational Plan for Safe Handling

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][7]
  • Conduct all weighing and handling of the solid chemical within a certified chemical fume hood to control airborne particulates.
  • Keep the container of this compound tightly closed when not in use.[3][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.
  • Check gloves for any signs of degradation or puncture before use.

3. Handling and Experimental Procedure:

  • When handling the solid, use appropriate tools (e.g., spatula, scoop) to minimize dust generation.
  • Avoid direct contact with the skin, eyes, and clothing.[3][6]
  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[7]
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

4. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] If skin irritation occurs, seek medical advice.[5]
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[3][8]
  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][6]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Verify fume hood is operational prep2 Check safety shower and eyewash station prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and handle solid in fume hood prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Avoid creating dust handle2->handle3 post1 Properly dispose of waste handle3->post1 post2 Clean work area post1->post2 post3 Remove PPE and wash hands post2->post3 emergency In case of exposure, follow first aid and seek medical attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-3-phenylpropanoic acid
Reactant of Route 2
2-Cyclohexyl-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.